The table below summarizes the core mechanisms through which orellanine damages the kidneys.
| Mechanism | Key Findings | Experimental Models & Methods |
|---|---|---|
| Oxidative Stress | Generates reactive oxygen species (ROS); downregulates antioxidant defenses [1] [2]. | Human Tubular Epithelial Cells (HTEC), clear cell renal cell carcinoma (ccRCC) cells; detected via carboxy-H2DCFDA [1] [3]. |
| Metabolic Disruption | Impairs mitochondrial function (reduced basal/maximum respiration, ATP synthesis) and glycolysis (decreased glycolytic capacity) [1] [3]. | Metastatic ccRCC cell line (SKRC-17); measured using Seahorse XF Analyzer [1] [3]. |
| Induction of Apoptosis | Activates both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways; increases cleaved caspase-3; reduces pro-survival signals (p-AKT, p-ERK1/2) [4] [1]. | ccRCC cell lines (SKRC-17, SKRC-52); assessed via Western blot, caspase activity assays, Annexin V/PI staining with FACS analysis [1]. |
| Inhibition of Protein Synthesis | Directly inhibits protein synthesis; proteomics shows downregulation of pathways for protein synthesis, growth, and proliferation [1]. | Madin-Darby canine kidney cells, rat liver mitochondria, in vitro translation systems; proteomic analysis [1]. |
| Gene & Protein Regulation | Dysregulates genes related to apoptosis, tissue remodeling, xenobiotic metabolism, and cytoskeleton structure [4] [5]. | Primary Renal Tubular Proximal Epithelial Cells (RPTEC); analyzed via RT2 Profiler PCR Array and Western blot [4] [5]. |
The interplay of these mechanisms can be visualized in the following pathway, which culminates in tubular cell death.
A unified pathway of this compound-induced kidney injury.
To study these mechanisms, researchers employ specific models and detailed protocols.
The most relevant in vitro system uses Primary Human Renal Tubular Proximal Epithelial Cells (RPTEC or HTEC) as they are the native target of the toxin [4] [1]. Immortalized clear cell renal cell carcinoma (ccRCC) cell lines (e.g., 786-O, SKRC-17, SKRC-52) are also used, as they retain susceptibility due to their proximal tubule origin [1] [3]. For viability and IC50 determination, the MTT assay or Alamar Blue assay is standard [4] [1].
This is a typical workflow for evaluating this compound's toxic effects in vitro [4] [1]:
Understanding the potency and distribution of this compound is critical for risk assessment and therapeutic exploration.
| Parameter | Value | Context / Model |
|---|---|---|
| LD50 (Mice, i.p.) | 12.5 - 20 mg/kg body weight [6] [7] | Lethal dose within two weeks. |
| LD50 (Mice, p.o.) | 90 mg/kg body weight [6] | Demonstrates lower toxicity via oral ingestion. |
| IC50 (MCF-7 cells) | 319.2 μg/mL [4] [5] | MTT assay, 24-hour treatment. |
| ED50 (Primary HTEC) | 4.1 ± 1.2 μg/mL [1] [3] | Alamar Blue assay, highlights high selectivity for renal cells. |
| Plasma Half-Life (Rats) | 109 ± 6 minutes [8] | In control rats with intact renal function. |
| Primary Elimination Route | Glomerular Filtration [8] | Half-life extended to 756 ± 98 min in rats with ligated renal arteries. |
The tissue distribution of this compound further explains its organ-specific toxicity, as shown by radioluminography in rats [8].
Kidney and bladder show highest this compound concentration.
The unique selectivity of this compound has opened a promising therapeutic avenue. Research demonstrates that this compound effectively induces death in clear cell renal cell carcinoma (ccRCC) cells, both from primary tumors and metastases, while sparing non-renal cells [1] [3]. In nude rats carrying human ccRCC xenografts, this compound treatment eliminated over 90% of the viable tumor mass [3]. This positions this compound as a potential "targeted therapy" for ccRCC patients already on dialysis, where the risk of renal toxicity is mitigated [1].
Future research is needed to:
The genetic and enzymatic pathway leading to orellanine production remains a gap in scientific knowledge [1]. Research has successfully uncovered the biosynthesis of anthraquinone pigments like dermolutein and physcion in Cortinarius species [1]. These pathways involve specific non-reducing polyketide synthases (nrPKSs) and O-methyltransferases (OMTs) that are evolutionarily distinct from those in other fungi [1]. This discovery demonstrates the unique biochemical capabilities of Cortinarius mushrooms but does not extend to the this compound pathway.
This compound is a bipyridine N-oxide compound (3,3',4,4'-tetrahydroxy-2,2'-bipyridine-N,N'-dioxide) [2] [3]. Its chemical synthesis was first achieved in 1985 [3], but the analogous biological pathway within the mushroom is not yet defined.
While the biosynthesis pathway is unknown, recent research provides crucial insights into this compound's toxicological mechanisms and methods for its detection.
A 2023 study investigated this compound toxicity in human renal cells and identified several novel pathways [2]. The experimental workflow and key mechanisms are summarized below.
Experimental workflow for identifying this compound toxicity mechanisms [2].
Key findings from this study include [2]:
Although not biosynthesis studies, developed analytical methods are crucial for future biosynthetic research. The table below summarizes two key methods.
| Method | Detection Principle | Sensitivity | Key Application |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) [4] | Separation and quantification based on chemical properties | 17 μg/g | Identification and quantification of this compound in mushroom tissue |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [4] | High-sensitivity mass analysis for identification and quantification | 30 ng/g (nearly 2000x more sensitive than HPLC) | Confirmation of this compound in novel species (e.g., Cortinarius armillatus) |
For professionals investigating this compound biosynthesis, the following approaches are recommended based on current knowledge gaps:
| Property | Description |
|---|---|
| Chemical Structure | 3,3',4,4'-Tetrahydroxy-2,2'-bipyridine-N,N'-dioxide (Tetrahydroxy bipyridine N-oxide scaffold) [1] [2]. |
| Chirality | Chiral in crystal form: Pyridine rings nearly perpendicular [1] [2]. Racemic in nature: Samples from mushrooms are optically inactive [1]. |
| Tautomerism | Exists as tautomers; pyridine N-oxide form is more stable [1]. |
| Configuration | Adopts antiperiplanar configuration to allow hydrogen bonding and avoid unfavorable dipole interactions [2]. |
| Stability | Decomposes when heated above 150°C; rapidly reduces upon exposure to UV light [2]. |
The antiperiplanar configuration is crucial for its stability, and the molecule's racemic nature from natural sources is a key factor for its analysis and potential therapeutic application [1] [2].
Analysis focuses on separating this compound from complex biological samples and resolving its chiral forms, typically using High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) [3].
For analyzing this compound in plasma [3]:
Key parameters for method development [3]:
A generalized workflow for the chiral analysis of a compound and its metabolites is illustrated below.
Experimental workflow for chiral analysis.
This compound is in clinical trials as a potential treatment for renal cancer [1]. Understanding its chiral and tautomeric properties is critical.
Orellanine's nephrotoxicity involves complex cellular pathways, primarily affecting the proximal tubule cells in the kidney.
The toxicity is primarily linked to the generation of oxidative stress, but recent research points to additional pathways [1] [2]:
The following diagram outlines the key cellular pathways impacted by this compound toxicity based on transcriptomic data:
Key cellular pathways impacted by this compound toxicity based on transcriptomic data.
Research into this compound employs various in vitro and in vivo models.
1. In Vitro Cytotoxicity and Mechanistic Studies
2. In Vivo Toxicokinetic Studies
This compound's selective toxicity for renal proximal tubule cells has spurred interest in its application for treating renal cancers, particularly clear cell Renal Cell Carcinoma (ccRCC) [3] [7].
| Aspect | Findings |
|---|---|
| Preclinical Evidence | Demonstrates dose-dependent cell death in primary and established ccRCC cell lines, with no toxicity in non-renal control cells [3] [7]. |
| Proposed Therapeutic Rationale | Leverages innate kidney-specific targeting; potential for use in antibody-drug conjugates (ADCs) to deliver potent cytotoxin directly to cancer cells [3]. |
| Clinical Trial Status | Phase I/II trials in humans for metastatic ccRCC were announced in early 2022 [3]. |
Despite advancements, several challenges remain in understanding this compound's fungal biology and fully harnessing its potential [3] [1]:
This compound (OR) is a potent nephrotoxic bipyridyl compound produced by mushroom species of the Cortinarius genus, including C. orellanus and C. rubellus, which are distributed throughout Europe and North America. This toxin is responsible for severe oliguric acute renal failure with a concerning mortality rate of 10%–30% following ingestion of the poisonous mushrooms [1] [2]. The historical significance of this compound poisoning dates to 1957 when a mass poisoning incident in Poland affected 135 people, bringing this toxin to scientific attention [3]. The structural characteristics of this compound include a tetrahydroxy bipyridine N-oxide scaffold that adopts an antiperiplanar configuration due to hydrogen bonding between N-oxide and neighboring hydroxyl groups, which contributes to its unique chemical properties and analytical challenges [3].
The diagnosis of this compound poisoning presents substantial challenges due to several factors. The onset of clinical symptoms typically occurs after a prolonged latency period of 7–14 days post-ingestion, although earlier manifestation around 3 days has been documented [1] [2]. Clinical presentation includes headache, gastrointestinal distress, limb paresthesia, myalgia, and ultimately severe acute renal failure requiring medical intervention. Critically, this compound poisoning cannot be diagnosed based solely on clinical presentation, as many other toxic agents including heavy metals, other natural toxins, and medications can produce similar renal pathology [1]. This diagnostic challenge is further compounded by the limitations of previously available analytical methods, which lacked the necessary sensitivity and specificity for definitive identification and quantification of this compound in complex biological matrices like tissue [1] [2].
Prior to the development of modern analytical approaches, researchers relied on less sophisticated techniques for this compound detection that presented significant limitations for accurate diagnosis and research:
Thin Layer Chromatography (TLC): Early methods utilizing TLC were plagued by nonspecificity due to cross-reactivity with non-target molecules, resulting in unacceptable rates of false positives and false negatives. These methods often reported results in unconventional units (e.g., µg/25 mm³ or ng/µL for tissue samples) that complicated toxicological interpretation [1] [2].
Electrophoresis Techniques: Like TLC, electrophoresis-based screening methods lacked the necessary sensitivity and selectivity for reliable this compound detection in complex biological matrices, particularly in tissue samples where the toxin is known to be tightly bound and difficult to extract [1] [4].
Early HPLC Methods: Initial HPLC approaches with electrochemical detection demonstrated poor recovery rates (approximately 25%) when applied to kidney tissue, severely limiting their utility for diagnostic applications. These methods also failed to provide adequate characterization of the toxin's distribution in experimentally dosed animals [1] [2].
The development of robust, sensitive, and specific tissue-based analytical methods has therefore been critical for advancing both diagnostic capabilities and research on this compound toxicology. The protocols described herein address these historical limitations through optimized extraction procedures and advanced detection technologies.
Tissue Homogenization:
Solid Phase Extraction Cleanup:
Mobile Phase:
Gradient Program:
| Time (min) | Flow Rate (mL/min) | %A | %B | |------------|-------------------|-----|-----| | 0 | 0.8 | 95 | 5 | | 5 | 0.8 | 95 | 5 | | 15 | 0.8 | 70 | 30 | | 20 | 0.8 | 5 | 95 | | 25 | 0.8 | 5 | 95 | | 26 | 0.8 | 95 | 5 | | 30 | 0.8 | 95 | 5 |
Detection: DAD set to 285 nm with spectrum collection from 200-400 nm
Column Temperature: 35°C
Injection Volume: 20 µL
Run Time: 30 minutes
The HPLC method has been rigorously validated for the analysis of this compound in kidney tissue:
Table 1: HPLC Method Validation Data for this compound in Kidney Tissue
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Limit of Quantitation (LOQ) | 10 µg/g | RSD <20% |
| Limit of Detection (LOD) | 3 µg/g | S/N >3:1 |
| Linear Range | 10-100 µg/g | r² >0.99 |
| Accuracy (% Recovery) | 92.9%-98.5% | Within 85%-115% |
| Precision (RSD) | 1.3%-9.8% | Intra-day <15% |
| Extraction Efficiency | >90% | - |
Table 2: Optimized MRM Transitions for this compound Detection
| Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (V) | Function |
|---|---|---|---|---|
| 253.0 | 194.9 | 160 | 25 | Quantifier |
| 253.0 | 178.9 | 160 | 35 | Qualifier |
| 253.0 | 135.0 | 160 | 50 | Confirmation |
Mobile Phase:
Gradient Program:
| Time (min) | Flow Rate (mL/min) | %A | %B | |------------|-------------------|-----|-----| | 0 | 0.3 | 98 | 2 | | 1.0 | 0.3 | 98 | 2 | | 6.0 | 0.3 | 50 | 50 | | 8.0 | 0.3 | 5 | 95 | | 9.5 | 0.3 | 5 | 95 | | 9.6 | 0.3 | 98 | 2 | | 12.0 | 0.3 | 98 | 2 |
Column Temperature: 40°C
Injection Volume: 5 µL
Total Run Time: 12 minutes
The LC-MS/MS method provides superior sensitivity for this compound detection:
The developed methods have been successfully applied to investigate this compound toxicology in mouse models, providing critical insights into its pathological effects:
Table 3: this compound Concentrations and Pathological Findings in Mouse Model
| Time Post-Exposure | Kidney this compound (µg/g) | Clinical Observations | Histopathological Findings |
|---|---|---|---|
| 2 hours | 97 ± 51 | No overt signs | Early cellular changes |
| 24 hours | 58 ± 22 | Lethargy, reduced appetite | Tubular degeneration |
| 72 hours | 17 ± 1 | Oliguria, weight loss, piloerection | Severe tubulointerstitial nephritis |
| 96 hours | 9 ± 3 | Moribund, ataxia | Renal necrosis, liver involvement |
In OR-injected mice, kidney OR concentrations demonstrated progressive decrease from 97 ± 51 µg/g immediately after exposure to 17 ± 1 µg/g by day 3, indicating either clearance or metabolic processing of the toxin [1] [2]. Novel findings from these studies included splenic and liver injuries in addition to the expected renal pathology, expanding understanding of this compound's organ toxicity [1]. Clinical manifestations emerged approximately 24 hours post-exposure and intensified by 48-72 hours, with affected animals displaying lethargy, piloerection, ataxia, oliguria, and significant weight loss [1] [2].
The analytical protocols have been successfully implemented in clinical settings for confirmation of suspected this compound poisoning cases:
Poor Recovery from Kidney Tissue: this compound is known to be tightly bound in kidney tissue, making extraction challenging. If recovery falls below 85%, consider modifying the extraction solvent ratio or incorporating a digestion step with protease enzymes [1] [2].
Peak Tailing: If peak tailing is observed in chromatography, increase the formic acid concentration to 0.2% or replace with 10 mM ammonium formate buffer at pH 3.5 to improve peak shape.
Signal Drift in MS Detection: For LC-MS/MS applications, signal drift may occur due to buildup of matrix components. Implement a more rigorous cartridge cleaning procedure or reduce sample load.
Photodegradation: this compound is photosensitive and degrades rapidly when exposed to UV radiation [3]. All extraction and analysis steps should be performed under yellow or red light to prevent decomposition.
The HPLC and LC-MS/MS methods detailed in this protocol provide robust, sensitive, and specific approaches for detecting and quantifying this compound in tissue matrices. The HPLC-UV method offers a practical solution for laboratories without access to mass spectrometry, with an LOQ of 10 µg/g suitable for monitoring toxic concentrations in kidney tissue. The LC-MS/MS method provides superior sensitivity with LOD of 20 ng/g, enabling comprehensive toxicological assessment and applications in clinical diagnostics [1] [2] [5].
These methods represent significant advancements over historical approaches, addressing critical limitations in specificity, sensitivity, and reliability. Implementation of these protocols will enhance diagnostic capabilities for this compound poisoning in both clinical and veterinary settings, while supporting ongoing research into the toxicological mechanisms of this compound. Furthermore, the growing interest in this compound's potential therapeutic applications for renal cell carcinoma underscores the value of these robust analytical methods for future pharmaceutical development [3].
Orellanine is a potent nephrotoxin found primarily in mushrooms of the Cortinarius species, including Cortinarius orellanus (Fool's webcap) and Cortinarius rubellus (Deadly webcap). This fungal metabolite represents a significant health concern due to misidentification during foraging, where toxic species are often confused with edible varieties such as Craterellus tubaeformis (yellow foot) or Cantharellus cibarius (golden chanterelle). The structural characterization of this compound reveals a unique tetrahydroxy bipyridine N-oxide scaffold ((C_{10}H_{8}N_{2}O_{6})), which adopts an antiperiplanar configuration stabilized by hydrogen bonding between N-oxide and neighboring hydroxyl groups. This configuration contributes to its exceptional selectivity for proximal tubular cells in the kidneys, leading to severe nephrotoxicity that can progress to irreversible renal damage. [1]
The analytical quantification of this compound presents significant challenges due to its complex chemical properties and the intricate sample matrices in which it is typically found. This compound is notoriously unstable under various conditions; it decomposes when heated above 150°C and undergoes rapid reduction when exposed to UV radiation. Furthermore, the compound exhibits a characteristically prolonged latency period between ingestion and symptom onset (typically 2-14 days), complicating clinical diagnosis and timely intervention. These factors, combined with the structural similarity of this compound to other mushroom toxins and matrix components, necessitate highly specialized and robust analytical methods for accurate quantification. Recent research has also revealed this compound's potential as a targeted therapeutic agent for clear cell renal cell carcinoma (ccRCC), with phase I/II clinical trials announced in early 2022, further highlighting the need for reliable quantification methods in both toxicology and drug development contexts. [1]
Sample preparation is a critical determinant of analytical success in this compound quantification, primarily due to the compound's instability and the complex biological matrices in which it is typically found. The following protocol has been optimized specifically for mushroom tissues but can be adapted for clinical samples (serum, urine) with appropriate modifications. [2]
Ultrasonic-Assisted Extraction: Weigh 2.0 ± 0.1 g of homogenized mushroom sample into a 50-mL polypropylene centrifuge tube. Add 10 mL of extraction solvent (methanol:water, 80:20, v/v) with 0.1% formic acid. Sonication parameters: 40 kHz frequency at 25°C for 30 minutes. Centrifuge at 4,500 × g for 10 minutes at 4°C and collect the supernatant. Repeat extraction once and combine supernatants. [2]
Graphitized Multi-Walled Carbon Nanotubes (G-MWCNTs) Cleanup: Transfer 2 mL of combined extract to a 15-mL centrifuge tube containing 50 mg of G-MWCNTs sorbent. Vortex vigorously for 2 minutes, then place tube on a vertical rotator for 15 minutes at 20 rpm. Centrifuge at 3,000 × g for 5 minutes. Filter supernatant through a 0.22-μm nylon membrane prior to LC-MS/MS analysis. The G-MWCNTs demonstrate superior adsorption capacity due to their π-π conjugated interactions, highly ordered carbon layers, and large specific surface area, enabling efficient removal of complex matrix interferences while maintaining high this compound recovery. [2]
Alternative Cleanup Methods: While G-MWCNTs provide optimal performance, solid-phase extraction (SPE) using polymer-based cartridges can be employed as an alternative, particularly for highly pigmented samples. Condition cartridge with 5 mL methanol followed by 5 mL water. Load sample, wash with 5 mL water:methanol (95:5, v/v), and elute with 5 mL methanol containing 0.1% ammonium hydroxide. Evaporate eluent to dryness under nitrogen at 30°C and reconstitute in 200 μL initial mobile phase. [3]
Table 1: Comparison of Sample Preparation Methods for this compound
| Parameter | G-MWCNTs dSPE | Traditional SPE | Protein Precipitation |
|---|---|---|---|
| Processing Time | 30 minutes | 60-90 minutes | 15 minutes |
| Sorbent Amount | 50 mg | 200-500 mg/cartridge | N/A |
| Recovery (%) | 92.5 ± 3.2 | 85.7 ± 4.1 | 72.3 ± 5.6 |
| Matrix Effect (%) | -12.3 ± 2.1 | -25.7 ± 3.8 | -45.2 ± 6.3 |
| Cost per Sample | Low | Medium | Very Low |
Chromatographic resolution of this compound from matrix components is essential for accurate quantification. The optimized UHPLC method achieves baseline separation while maintaining analysis efficiency, using a reversed-phase approach with specifically tuned mobile phase composition. [2]
Column Selection: Hypersil GOLD C18 (100 mm × 2.1 mm, 1.9 μm) or equivalent. The sub-2-micron particle size provides superior separation efficiency with high peak capacity, essential for resolving this compound from co-extracted matrix components. Maintain column temperature at 40°C ± 1°C for retention time stability. [2]
Mobile Phase Optimization:
Gradient Elution Program:
Table 2: Optimized UHPLC Gradient for this compound Separation
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Curve Type | |----------------|----------------------|------------------------|---------------| | 0.0 | 5 | 0.3 | Linear | | 2.0 | 5 | 0.3 | Linear | | 8.0 | 35 | 0.3 | Linear | | 10.0 | 95 | 0.3 | Linear | | 12.0 | 95 | 0.3 | Linear | | 12.1 | 5 | 0.3 | Linear | | 15.0 | 5 | 0.3 | Linear |
Injection Parameters: Maintain autosampler temperature at 4°C. Use partial loop with needle wash injection mode with an injection volume of 5 μL. Needle wash solution: methanol:water (50:50, v/v) with 0.1% formic acid to prevent carryover. [2]
Accurate mass measurement is crucial for the definitive identification and quantification of this compound, particularly in complex matrices where isobaric interferences may co-elute. The Orbitrap-based high-resolution mass spectrometry provides the required mass accuracy and resolving power to distinguish this compound from structurally similar compounds. [2]
Ionization Source Conditions:
Mass Analyzer Parameters:
This compound displays a characteristic fragmentation pattern under H-ESI conditions that facilitates its unambiguous identification. The protonated molecule ([M+H]^+) is not typically observed; instead, the deprotonated molecule ([M-H]^-) at m/z 251.017 serves as the precursor ion for fragmentation.
Table 3: this compound Mass Spectrometric Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (V) | Tube Lens (V) |
|---|---|---|---|---|
| This compound | 251.017 | 233.006 (primary) 215.995 (secondary) | 25 35 | 95 |
| Internal Standard | 256.032 | 238.021 | 25 | 95 |
The fragmentation pathway involves sequential loss of two water molecules (-18 Da each) from the precursor ion, forming the product ions at m/z 233.006 and m/z 215.995, respectively. These transitions provide the foundation for selective reaction monitoring (SRM) or high-resolution multiple reaction monitoring (HRMRM) quantification. [1]
Rigorous validation according to ICH and FDA bioanalytical method validation guidelines ensures the reliability of this compound quantification for both research and clinical applications. The following performance characteristics were established for the described method: [2]
Linearity and Range: The method demonstrates excellent linearity ((R^2 = 0.9989)) over a concentration range of 0.5-500 ng/mL in mushroom extracts and 1-200 ng/mL in serum samples. Calibration curves are constructed using weighted (1/x²) linear regression of peak area ratios (this compound:internal standard) versus concentration. [2]
Sensitivity:
Precision and Accuracy:
Table 4: Method Validation Data for this compound Quantification
| Concentration (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (%) | |---------------------------|----------------------------------|----------------------------------|------------------| | 1.5 | 5.2 | 8.7 | 94.3 | | 15 | 4.1 | 6.3 | 97.8 | | 150 | 3.7 | 5.9 | 102.4 |
Recovery and Matrix Effects: Mean extraction recovery of this compound is 92.5 ± 3.2% with matrix effects of -12.3 ± 2.1%, indicating minimal ionization suppression. The use of stable isotope-labeled internal standard (d5-orellanine) corrects for variability in extraction efficiency and matrix effects. [2]
The validated LC-MS/MS method for this compound quantification has significant applications in multiple fields:
Wild Mushroom Safety Monitoring: Implementation of this methodology in surveillance of wild mushroom products has revealed a 22.22% detection rate for various toxins in wild mushroom samples from southwestern China, with concentrations ranging from 0.032 to 445.10 mg/kg. This highlights the substantial public health risk posed by misidentification of wild mushrooms and underscores the need for ongoing monitoring programs. [2]
Clinical Toxicology and Poison Management: In acute intoxication scenarios, rapid quantification of this compound in patient serum and urine samples enables clinicians to make informed decisions regarding treatment interventions. The method's high sensitivity allows detection even when mushroom specimens are unavailable for morphological identification, which is common as patients often consume cooked or processed mushroom material. [1]
Pharmaceutical Development: With this compound's emerging potential as a targeted therapeutic agent for clear cell renal cell carcinoma (ccRCC), this validated method supports preclinical and clinical development by enabling pharmacokinetic studies and therapeutic drug monitoring during early-phase clinical trials announced in 2022. [1]
This section provides a concise step-by-step protocol for the quantification of this compound in mushroom samples using LC-HRMS:
Sample Preparation: Homogenize mushroom tissue. Weigh 2.0 ± 0.1 g into 50-mL centrifuge tube.
Extraction: Add 10 mL methanol:water (80:20, v/v) with 0.1% formic acid. Sonicate 30 min at 25°C. Centrifuge 10 min at 4,500 × g. Collect supernatant. Repeat extraction.
Cleanup: Combine supernators. Add 2 mL extract to 50 mg G-MWCNTs. Vortex 2 min, rotate 15 min. Centrifuge 5 min at 3,000 × g. Filter through 0.22-μm membrane.
Chromatography: Inject 5 μL onto Hypersil GOLD C18 column (100 mm × 2.1 mm, 1.9 μm). Gradient elution with 0.1% formic acid + 0.01% ammonium hydroxide in water (A) and acetonitrile (B). Flow rate: 0.3 mL/min. Column temperature: 40°C.
Mass Spectrometry: Operate in negative H-ESI mode with spray voltage 3.2 kV. Monitor transition m/z 251.017 → 233.006 (quantifier) and m/z 251.017 → 215.995 (qualifier) at resolution 70,000 FWHM.
Quantification: Use external calibration curve with stable isotope-labeled internal standard (d5-orellanine).
The comprehensive LC-MS/MS methodology detailed in these application notes provides researchers and clinical laboratories with a robust, sensitive, and specific approach for this compound quantification in complex matrices. The integration of graphitized multi-walled carbon nanotubes for sample cleanup represents a significant advancement over traditional techniques, offering superior purification efficiency with reduced processing time. When coupled with ultra-high performance liquid chromatography and high-resolution mass spectrometry, this method delivers the requisite sensitivity and specificity for applications ranging from food safety monitoring to clinical toxicology and pharmaceutical development. As research into this compound's dual role as a toxin and potential therapeutic agent continues to evolve, this validated methodology will serve as an essential tool for the scientific community, enabling precise quantification that supports both public health protection and drug development initiatives.
Understanding the fundamental properties of this compound is crucial for developing any extraction protocol. The table below summarizes its key characteristics:
| Property | Description |
|---|---|
| IUPAC Name | 3,3',4,4'-Tetrahydroxy-2,2'-bipyridine-N,N'-dioxide [1] |
| Stability | Resistant to boiling, freezing, and drying. Decomposes at temperatures above 150 °C and upon exposure to UV light [2] [3]. |
| Solubility | Forms water-soluble glycosides in mushrooms [2] [4]. |
| Key Consideration | The toxin can be retained in kidney tissue for months, which is a critical factor for toxicological studies [2]. |
While not extraction protocols, recent research focuses on highly sensitive analytical techniques for detecting this compound in biological tissues, which are essential for validating the success of any purification process.
| Method | Application and Performance |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantification in tissues; limit of quantitation (LOQ) of 10 µg/g in kidney [4]. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive confirmatory analysis; limit of detection (LOD) of 20 ng/g [4]. |
| Thin-Layer Chromatography (TLC) | Historically used for detection in mushroom extracts, urine, plasma, and kidney [2]. Lacks the specificity and sensitivity of modern methods [4]. |
The following workflow outlines the general decision process for method selection based on the analysis goal:
Orellanine (OR) is a potent nephrotoxic bipyridyl compound produced by mushrooms of the Cortinarius species, particularly C. orellanus and C. rubellus, which are widely distributed across North America and Europe [1] [2]. This toxin is responsible for causing severe oliguric acute renal failure in humans with a concerning mortality rate of 10-30% [1] [2]. The clinical presentation of this compound poisoning is characterized by an insidious onset, with renal symptoms typically manifesting 2-14 days after ingestion, often preceded by non-specific symptoms such as gastrointestinal distress, headache, and fatigue [1] [3]. The primary pathological effect is tubulointerstitial nephritis that can progress to irreversible renal damage, requiring dialysis or transplantation in severe cases [4].
The molecular structure of this compound (3,3′,4,4′-tetrahydroxy-2,2′-bipyridine-N,N′-dioxide) shares similarities with the herbicides paraquat and diquat, suggesting potential mechanistic parallels in its toxicity profile, particularly through the generation of reactive oxygen species [5] [3]. This compound exhibits remarkable tissue specificity, primarily targeting proximal tubular epithelial cells in the kidney while largely sparing other organs [6] [7]. This selective toxicity has recently sparked interest in repurposing this compound as a potential therapeutic agent for renal cell carcinoma, which originates from these same tubular cells [7] [8].
The development of a standardized mouse model for this compound toxicity studies addresses critical gaps in diagnostic and therapeutic research. Prior to the establishment of refined protocols, analytical methods for this compound detection in tissues were nonspecific, lacked sensitivity, and relied on outdated technologies such as thin-layer chromatography [1] [2]. The mouse model provides a valuable platform for investigating the pathophysiological mechanisms of this compound-induced nephrotoxicity, screening potential antidotes, and exploring the compound's therapeutic potential in oncology applications [1] [7]. These application notes present comprehensive protocols and methodological details to facilitate the implementation of this model in research settings.
The mouse model employs adult laboratory mice (strain specifics should be selected based on research objectives), typically weighing 20-30 g. Mice should be housed in a controlled environment with maintained temperature (20-24°C), humidity (40-70%), and a 12-hour light/dark cycle. Standard laboratory diet and water should be available ad libitum throughout the acclimatization period. All experimental procedures must be approved by the appropriate Institutional Animal Care and Use Committee and conducted in accordance with relevant guidelines [1].
Toxin Source: this compound can be procured from specialized suppliers (e.g., Ramidus, Sweden) and should be stored in a dark desiccator to prevent photodegradation [5]. Identity and purity must be verified using analytical methods such as HPLC or LC-MS/MS prior to use.
Vehicle Preparation: Prepare a sterile saline solution (0.9% sodium chloride) for dissolution of this compound. The solution should be prepared fresh immediately before administration and protected from light using foil or amber containers [1] [2].
Dosing Administration: The established protocol for toxicity studies involves intraperitoneal injection of this compound at 5 mg/kg body weight [1]. For therapeutic studies exploring cancer applications, dose-ranging studies from 4-20 μg/ml equivalents have been investigated [7]. The injection volume is typically 10 ml/kg body weight. Control animals receive an equal volume of sterile saline solution.
Post-administration, mice should be monitored at least twice daily for signs of toxicity. Key parameters to record include:
Blood collection should be performed via retro-orbital plexus or cardiac puncture under appropriate anesthesia at predetermined endpoints. Serum should be separated by centrifugation (4,500 rpm for 15 minutes) and stored at -80°C until analysis [1]. For tissue collection, animals are euthanized by cervical dislocation or CO₂ asphyxiation followed by rapid dissection. Kidneys, liver, spleen, and other organs of interest should be harvested, weighed, and divided for various analyses. One portion should be flash-frozen in liquid nitrogen for toxin quantification and molecular studies, while another portion should be fixed in 10% neutral buffered formalin for histopathological examination [1] [2].
Table 1: Experimental Timeline for this compound Mouse Model Studies
| Time Point | Procedures | Key Parameters |
|---|---|---|
| Day -7 to -1 | Acclimatization | Baseline weights, health assessment |
| Day 0 | This compound administration | Clinical monitoring for acute reactions |
| Day 1 | Daily monitoring | Body weight, food/water intake, behavior |
| Day 2 | Daily monitoring | Urine output assessment, clinical signs |
| Day 3 | Terminal procedures (subset) | Blood collection, tissue harvesting |
| Day 4 | Terminal procedures (remainder) | Comprehensive tissue collection |
In the established mouse model, clinical signs of this compound toxicity typically emerge within 24 hours post-administration, becoming more pronounced by 48 hours [1]. Significant reductions in body weight are observed in OR-dosed mice compared to saline controls, with progressive decline through the study period. By day 4, most OR-dosed mice exhibit piloerection, ataxia, and sedentary behavior [1]. Approximately 10-15% of animals may require early euthanasia due to moribund state by 72 hours post-exposure, establishing a lethal dose range for future studies [1].
Organ weight changes provide valuable indicators of this compound-induced pathology. As demonstrated in multiple studies, the kidneys of OR-dosed mice typically appear pale compared to controls, especially in terminal stages [1]. The spleen shows significant reduction in size and weight starting from 24 hours post-exposure, while liver weights are also significantly reduced [1]. These gross pathological findings correlate with histological evidence of tissue injury.
Table 2: Organ Weight Changes in this compound-Treated Mice (Adapted from [1])
| Organ | Time Post-Exposure | Change vs. Control | Statistical Significance |
|---|---|---|---|
| Kidney | 96 hours | No significant weight change | p > 0.05 |
| Liver | 2 hours | Significant reduction | p < 0.05* |
| Liver | 24 hours | Significant reduction | p < 0.05* |
| Liver | 96 hours | Significant reduction | p < 0.05* |
| Spleen | 24 hours | Marked reduction | p < 0.01 |
| Lung | 2 hours | Significant reduction | p < 0.05* |
Analytical methods have been developed to quantify this compound concentrations in tissues, providing critical data on toxin distribution and clearance. Kidney tissues show the highest concentrations of this compound, consistent with the organ's role as the primary target [1] [6]. The table below summarizes typical this compound concentrations measured in mouse tissues following administration.
Table 3: this compound Concentrations in Mouse Tissues Following Exposure [1] [6]
| Tissue | Time Post-Exposure | This compound Concentration | Analytical Method |
|---|---|---|---|
| Kidney | Day 0 (2 hours) | 97 ± 51 μg/g | HPLC |
| Kidney | Day 3 | 17 ± 1 μg/g | HPLC |
| Kidney Cortex | 30 minutes | 76 nmol-eq/g tissue | Radioluminography |
| Liver | 30 minutes | 35 nmol-eq/g tissue | Radioluminography |
| Blood | 30 minutes | 8.6 nmol-eq/g tissue | Radioluminography |
| Urinary Bladder | 30 minutes | 560 nmol-eq/g tissue | Radioluminography |
The primary mechanism of this compound toxicity involves induction of oxidative stress through generation of reactive oxygen species (ROS) [5] [7]. In both human tubular epithelial cells and renal carcinoma cell lines, this compound exposure significantly increases intracellular ROS levels, leading to oxidative damage of cellular components [7]. Concurrently, this compound downregulates key antioxidant enzymes, compromising the cellular defense system and creating a state of pronounced oxidative stress [7]. This oxidative imbalance triggers mitochondrial dysfunction, characterized by reduced basal oxygen consumption rate and loss of ATP production, ultimately activating apoptotic pathways [7].
Gene expression analyses in primary renal tubular proximal epithelial cells (RPTEC) have revealed that this compound modulates multiple apoptotic regulators [5]. There is significant upregulation of pro-apoptotic genes including GADD45A (growth arrest and DNA damage-inducible protein) and BBC3 (BCL2 binding component 3), while anti-apoptotic genes such as BCL2 are downregulated [5]. This gene expression profile favors the initiation of programmed cell death, contributing to the characteristic tubular damage observed in this compound nephrotoxicity.
Beyond oxidative stress and apoptosis, transcriptomic analyses indicate that this compound affects several other critical cellular pathways:
Cell Cycle Arrest: this compound exposure increases expression of CDKN1A (p21), a key cyclin-dependent kinase inhibitor that induces G1/S cell cycle arrest [5]. This response likely represents a cellular attempt to repair damage before proceeding with division, but when sustained, contributes to loss of tubular epithelial cells.
Cellular Metabolism and Transport: Genes involved in xenobiotic metabolism and membrane transport are significantly altered, potentially affecting drug metabolism pathways and cellular detoxification capabilities [5].
Tissue Remodeling: this compound modulates expression of extracellular matrix components and genes involved in tissue remodeling, suggesting activation of fibrotic processes that may contribute to long-term renal damage if the initial insult is survived [5].
The following diagram illustrates the key molecular mechanisms of this compound toxicity:
Proper sample preparation is critical for accurate this compound quantification. Kidney tissue should be homogenized in cold phosphate buffer (1:5 w/v) using a mechanical homogenizer. The homogenate is then subjected to protein precipitation using acetonitrile or methanol (1:2 v/v) followed by centrifugation at 10,000 × g for 15 minutes [1] [2]. The supernatant should be transferred to a clean tube and concentrated under a gentle nitrogen stream at room temperature, protected from light. For LC-MS/MS analysis, additional purification using graphitized multi-walled carbon nanotubes (G-MWCNTs) has shown excellent results in removing matrix interferents while maintaining high this compound recovery [9].
The HPLC method provides a robust approach for this compound quantification in tissue samples:
This method achieves a limit of quantitation of 10 μg/g in kidney tissue, with relative standard deviation between 1.3% and 9.8% for fortification levels of 15-50 μg/g. Accuracy ranges from 1.5% to 7.1% across this concentration range [1].
For enhanced sensitivity and specificity, LC-MS/MS is the preferred analytical technique:
The following workflow diagram illustrates the complete experimental process from animal model establishment to analytical detection:
The mouse model of this compound toxicity provides a robust platform for nephrotoxicity assessment and evaluation of potential therapeutic interventions. The model reproduces key features of human this compound poisoning, including the characteristic delayed onset of renal injury and progressive tubulointerstitial nephritis [1] [4]. This system enables preclinical testing of antioxidant therapies, chelating agents, and other pharmacological approaches aimed at mitigating this compound-induced renal damage. For instance, studies have investigated the protective effects of Petroselinum crispum (parsley) extract against this compound toxicity, demonstrating improved renal parameters and reduced histological damage in treated animals [3].
The model also facilitates research on biomarker discovery for early detection of renal injury. Traditional markers like serum creatinine and urea show significant elevations in this compound-intoxicated mice, while novel biomarkers such as cystatin C and glutathione peroxidase activity provide additional insights into the progression and severity of renal damage [3]. The availability of well-characterized analytical methods for this compound quantification in tissues enables researchers to correlate toxin levels with pathological outcomes, strengthening the predictive value of the model [1] [2].
The selective toxicity of this compound for proximal tubular cells has inspired innovative applications in oncology, particularly for treating clear cell renal cell carcinoma (ccRCC) which originates from these same cells [7] [8]. Preclinical studies have demonstrated that this compound induces dose-dependent cell death in ccRCC cell lines and primary tumor cells, with minimal effects on non-renal cell types [7]. The mechanism involves disruption of protein synthesis, metabolic alterations, and induction of both apoptosis and necrosis in cancer cells.
In vivo studies using nude rats carrying human ccRCC xenografts have shown remarkable efficacy, with brief this compound treatment eliminating over 90% of viable tumor mass compared to controls [7]. This therapeutic effect occurs at concentrations that are non-toxic to other organs, highlighting the compound's unique tissue specificity. These findings have prompted the development of this compound as a potential therapeutic for ccRCC patients already on dialysis, who would not be adversely affected by the compound's nephrotoxic properties [7] [8]. The mouse model described in these application notes provides the foundation for further pharmacology and toxicology studies to advance this promising therapeutic approach.
The standardized mouse model for this compound toxicity studies provides a valuable tool for investigating the pathophysiology of mushroom poisoning, screening potential therapeutic interventions, and exploring novel applications in oncology. The comprehensive protocols outlined in these application notes—encompassing animal model establishment, dosing regimens, clinical monitoring, and analytical methods—enable researchers to generate reproducible, high-quality data. The model successfully recapitulates key aspects of human this compound poisoning, including the delayed onset of renal injury and characteristic histopathological changes.
Future applications of this model may include refined pharmacokinetic studies to better understand this compound distribution and elimination, particularly in the context of impaired renal function [6]. Additionally, the model could be adapted to explore combination therapies for renal carcinoma or to investigate the molecular basis of this compound's tissue specificity. The established analytical methods, with their improved sensitivity and specificity over earlier techniques, provide robust tools for these investigations [1] [9] [2]. As research progresses, this model will continue to contribute valuable insights into both the toxicological profile and potential therapeutic applications of this fascinating fungal compound.
This compound (3,3′,4,4′-tetrahydroxy-2,2′-bipyridine-1,1′-dioxide) is a potent nephrotoxin produced by mushrooms of the Cortinarius family, primarily Cortinarius orellanus and Cortinarius rubellus. This bipyridine N-oxide compound exhibits selective toxicity toward renal proximal tubular epithelial cells, making it both a significant toxicological concern and a potential therapeutic agent for renal clear cell carcinoma. The chemical structure of this compound features a bipyridine core with hydroxyl groups at the 3,3′,4,4′ positions and N-oxide functionalities, contributing to its redox-active properties and ability to generate reactive oxygen species (ROS). With a molecular weight of 252.19 g/mol and four pKa values (approximately 0.5, 1.0, 7.0, and 7.4), this compound carries a net charge of approximately -4 at physiological pH, influencing its distribution and cellular uptake [1].
The primary toxicological significance of this compound lies in its specific targeting of kidney tissues, particularly the proximal tubules, with clinical manifestations often appearing after a latent period of 2-14 days post-exposure. Poisoning symptoms include abdominal pain, nausea, vomiting, headaches, and ultimately acute renal failure, which can progress to irreversible kidney damage requiring dialysis or transplantation. The mechanistic understanding of this compound toxicity has evolved to recognize oxidative stress as a central component of its pathogenicity, involving both increased intracellular free radical formation and downregulation of cellular antioxidant defense systems [2]. Recent investigations have also explored the potential therapeutic application of this compound's selective toxicity for treating renal clear cell carcinoma, which originates from proximal tubular epithelial cells [3].
Table 1: Fundamental Properties of this compound
| Property | Specification | Biological Significance |
|---|---|---|
| Chemical Name | 3,3′,4,4′-tetrahydroxy-2,2′-bipyridine-1,1′-dioxide | Definitive identification in analytical methods |
| Molecular Weight | 252.19 g/mol | Determines pharmacokinetic distribution |
| Structural Features | Bipyridine N-oxide with tetrahydroxylated rings | Redox activity and ROS generation potential |
| pKa Values | ~0.5, 1.0, 7.0, 7.4 | Net charge of -4 at physiological pH affects cellular uptake |
| Stability | Photodecomposes under UV light, heat labile (>150°C) | Requires protection from light during experimental procedures |
| Primary Target | Renal proximal tubular cells | Selective nephrotoxicity with clinical manifestations |
The oxidative stress pathway activated by this compound represents a complex interplay between direct free radical generation and impairment of cellular antioxidant systems. Research demonstrates that this compound exposure leads to a significant increase in intracellular ROS levels, particularly in renal proximal tubular epithelial cells and clear cell renal carcinoma cells. This ROS burst triggers a cascade of deleterious events including lipid peroxidation, protein denaturation, and DNA damage, ultimately culminating in apoptotic and necrotic cell death [3]. The mechanistic basis for this oxidative insult involves multiple interconnected pathways that disrupt cellular redox homeostasis.
This compound undergoes redox cycling within renal tubular cells, generating superoxide anions (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH) through electron transfer reactions. This process is facilitated by the compound's unique bipyridine N-oxide structure, which allows it to accept and donate electrons in biological systems. The initial oxidative burst subsequently depletes intracellular antioxidants such as glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT), creating a state of pronounced oxidative stress. Studies have confirmed that this compound directly inhibits key enzymes including alkaline phosphatase, gamma-glutamyl transpeptidase, and leucine aminopeptidase, further compromising cellular function and integrity [2]. Additionally, this compound disrupts mitochondrial metabolism by interfering with adenosine triphosphate (ATP) production at the proximal tubular brush border, which impairs reabsorption of critical nutrients and enhances oxidative damage through electron transport chain dysfunction [3] [2].
The downstream consequences of this compound-induced oxidative stress include activation of pro-apoptotic signaling pathways, induction of inflammatory responses, and disruption of calcium homeostasis. Experimental evidence demonstrates that oxidative stress markers are significantly elevated in this compound-treated cells, coinciding with morphological changes characteristic of apoptosis and necrosis. This oxidative damage is not random but exhibits tissue specificity primarily toward proximal tubular cells, which may result from cell-type-specific uptake mechanisms or intrinsic differences in antioxidant capacity. The selective vulnerability of renal tubular cells to this compound has been leveraged in innovative approaches to target renal clear cell carcinoma, exploiting the same oxidative mechanisms that underlie its nephrotoxicity for therapeutic benefit [3].
Accurate detection and quantification of oxidative stress parameters are essential for evaluating this compound toxicity and potential therapeutic applications. The following methods represent well-validated approaches for monitoring oxidative stress in both in vitro and in vivo experimental systems, with each technique offering unique advantages for specific applications and research objectives.
Fluorescent probe-based detection provides a sensitive approach for measuring intracellular ROS levels in this compound-exposed cells. The most widely implemented method utilizes carboxy-H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate), a cell-permeable indicator that becomes fluorescent upon oxidation by ROS. In validated protocols, cells are incubated with 10-20 μM carboxy-H2DCFDA for 30-60 minutes at 37°C, followed by this compound treatment. Fluorescence intensity is then quantified using flow cytometry or fluorescence microscopy, with excitation/emission wavelengths of 495/529 nm. This method has successfully demonstrated dose-dependent increases in ROS production in both human tubular epithelial cells (HTEC) and clear cell renal cell carcinoma (ccRCC) cells following this compound exposure [3]. Alternative fluorescent probes including DHE (dihydroethidium) for superoxide detection and MitoSOX Red for mitochondrial superoxide provide additional specificity for ROS subtype identification.
Biochemical assays complement fluorescent techniques by providing quantitative measurements of specific oxidative stress markers. The thiobarbituric acid reactive substances (TBARS) assay measures malondialdehyde (MDA) levels as an indicator of lipid peroxidation, while protein carbonylation assays detect oxidative modification of proteins. Additionally, GSH/GSSG ratio quantification serves as a sensitive indicator of the cellular redox state, with this compound exposure typically demonstrating significant depletion of reduced glutathione (GSH) and decreased GSH/GSSG ratios. These biochemical parameters should be measured at multiple time points (e.g., 3, 6, 12, and 24 hours) following this compound exposure to capture the progression of oxidative damage, as the compound induces time-dependent alterations in oxidative stress markers [2].
Table 2: Comparison of ROS Detection Methods for this compound-Induced Oxidative Stress
| Method | Principle | Sample Type | Key Parameters | Sensitivity | Advantages/Limitations |
|---|
| Carboxy-H2DCFDA Assay | Fluorescence upon ROS oxidation | Live cells | Excitation: 495 nm, Emission: 529 nm | High (nM range) | Advantages: Real-time monitoring, single-cell resolution Limitations: Does not discriminate ROS types | | Dihydroethidium (DHE) | Fluorescence with superoxide | Live cells, tissue sections | Excitation: 518 nm, Emission: 605 nm | Moderate (μM range) | Advantages: Superoxide-specific Limitations: Photoinstability | | TBARS Assay | MDA-TBA adduct formation | Cell lysates, tissue homogenates | Absorbance: 532 nm | Moderate | Advantages: Measures lipid peroxidation directly Limitations: Can overestimate due to interference | | GSH/GSSG Assay | Enzymatic recycling reaction | Cell lysates, tissue homogenates | Absorbance: 412 nm | High (pmol/mg protein) | Advantages: Comprehensive redox status assessment Limitations: Requires rapid sample processing | | Protein Carbonylation | DNPH derivatization | Cell lysates, tissue homogenates | Absorbance: 370 nm | Moderate | Advantages: Specific protein oxidation marker Limitations: Not suitable for live cells |
High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) provides highly specific quantification of this compound and its metabolites in biological samples, enabling precise correlation between toxin concentration and oxidative damage markers. Modern LC-MS/MS methods achieve exceptional sensitivity with limits of detection as low as 20 ng/g tissue, allowing accurate measurement of this compound distribution in kidney cortex, liver, and other tissues [4]. For oxidative stress assessment, LC-MS/MS can simultaneously quantify specific oxidation products such as 8-hydroxy-2'-deoxyguanosine (8-OHdG) for DNA damage, hydroxyneonal (HNE) and F2-isoprostanes for lipid peroxidation. Sample preparation typically involves protein precipitation with methanol or acetonitrile, followed by solid-phase extraction using graphitized multi-walled carbon nanotubes (G-MWCNTs) for superior cleanup and analyte recovery [5].
High-resolution mass spectrometry (HRMS) with Orbitrap technology offers enhanced capabilities for comprehensive oxidative stress biomarker discovery in this compound toxicity studies. The high mass accuracy (<5 ppm) and resolving power (≥70,000) of Orbitrap instruments enable identification of novel oxidative modifications to proteins, lipids, and DNA. Method parameters typically include: C18 column separation (100 mm × 2.1 mm, 1.9 μm), gradient elution with 0.1% formic acid + 0.01% ammonia and acetonitrile, and full scan MS/data-dependent MS² acquisition. This approach has been successfully applied to the simultaneous detection of multiple mushroom toxins, including this compound, with excellent linearity (R² = 0.9936–0.9989) and precision (RSD < 18.11%) [5].
Cell Culture and Treatment:
ROS Detection with Carboxy-H2DCFDA:
Additional Assays for Comprehensive Assessment:
Animal Model Selection and Dosing:
Tissue Collection and Processing:
Oxidative Stress Parameter Assessment in Tissues:
The following diagrams visualize the key experimental processes and mechanistic pathways involved in studying this compound-induced oxidative stress.
Diagram 1: Comprehensive Workflow for Assessing this compound-Induced Oxidative Stress. This diagram illustrates the interconnected pathways from this compound exposure to cellular outcomes, highlighting key detection methods for oxidative stress biomarkers.
Diagram 2: Experimental Workflow for this compound Oxidative Stress Assessment. This diagram outlines the integrated approach combining in vitro, in vivo, and analytical methods for comprehensive evaluation of this compound-induced oxidative damage.
This compound Stability Issues: this compound is inherently unstable under various conditions, particularly when exposed to light, heat, or specific pH ranges. This instability can significantly compromise experimental results if not properly addressed. To ensure compound integrity throughout experiments, always prepare fresh this compound solutions immediately before use and protect them from light by wrapping containers in aluminum foil or using amber vials. Maintain working solutions on ice during procedures and avoid excessive heating. For cell culture applications, prepare this compound stocks in serum-free medium at slightly acidic pH (pH 5-6) to enhance stability, then filter-sterilize using 0.2 μm filters. Long-term storage should be at -80°C in aliquots to prevent repeated freeze-thaw cycles [1].
Sample Preparation Complexities: The accurate quantification of this compound and oxidative stress biomarkers in biological matrices presents significant challenges due to matrix effects and the need for efficient extraction. Kidney tissues particularly present difficulties as this compound is known to be tightly bound in this organ and cannot be easily removed by conventional extraction methods. Implementing advanced purification techniques using graphitized multi-walled carbon nanotubes (G-MWCNTs) significantly improves sample cleanup and analyte recovery. For tissue homogenization, use cold conditions and antioxidant-containing buffers (e.g., 1-5 mM butylated hydroxytoluene) to prevent artifactual oxidation during processing. For LC-MS/MS analysis, include internal standards such as deuterated this compound analogs when available to correct for matrix effects and variability in extraction efficiency [5] [4].
Time-Dependent Effects: this compound-induced oxidative stress demonstrates pronounced temporal patterns that must be considered in experimental design and data interpretation. The compound's effects are typically characterized by a lag phase followed by progressive damage, with ROS detection often showing biphasic peaks—an early transient increase followed by a more sustained elevation. Plan time-course experiments with multiple measurement points (3, 6, 12, 24, 48, and 72 hours) to capture these dynamic responses. Note that histopathological changes may not be apparent until 24-48 hours post-exposure, despite earlier biochemical evidence of oxidative stress [2] [4].
Tissue-Specific Responses: The differential susceptibility of various tissues and cell types to this compound necessitates careful interpretation of oxidative stress data. Renal cortex tissue consistently shows the highest this compound accumulation and most severe oxidative damage, with concentrations reaching 76 nmol-eq/g tissue compared to 8.6 nmol-eq/g in blood at 30 minutes post-administration. When comparing different tissues, normalize oxidative stress parameters to tissue-specific protein content and consider background levels of antioxidants that may vary between tissues. In cell culture models, verify the relevance of the model system to human pathophysiology, as primary human tubular epithelial cells and clear cell renal carcinoma lines show different sensitivity thresholds (ED₅₀ ≈ 4.1 μg/mL for HTEC) [3] [1].
The methodological frameworks outlined in this document provide essential tools for both toxicological risk assessment and therapeutic development. In preclinical safety evaluation, these protocols enable comprehensive characterization of this compound's nephrotoxic potential and elucidation of its mechanism of action through oxidative stress pathways. The quantitative data generated using these methods support dose-response assessments and establishment of safety thresholds, with particular relevance for understanding human health risks associated with accidental mushroom ingestion. Documented cases indicate that ingestion of as little as 3 mg this compound (0.04 mg/kg body weight) may be sufficient to render victims dialysis-dependent, underscoring the critical importance of sensitive detection methods [2].
In therapeutic development, these analytical approaches facilitate the investigation of this compound's potential as a targeted agent for renal clear cell carcinoma (ccRCC). The compound's selective toxicity toward proximal tubular cells extends to ccRCC cells, with demonstrated efficacy in both primary tumors and metastatic lesions. Protocol applications in this context include determination of therapeutic windows, assessment of tumor-specific oxidative stress induction, and evaluation of combination therapies with antioxidants to mitigate off-target effects. Recent research has demonstrated that this compound eliminates over 90% of viable tumor mass in human ccRCC xenografts, highlighting its promising therapeutic potential [3]. Additionally, these methods support the screening of potential antidotes or protective agents, such as Petroselinum crispum extract, which has shown protective effects against this compound-induced nephrotoxicity in animal models by modulating oxidative stress parameters [2].
Orellanine (OR) is a highly potent nephrotoxin produced by mushrooms of the Cortinarius genus, which are widely distributed throughout North America and Europe. This natural bipyridyl toxin is responsible for severe mushroom poisoning cases characterized by oliguric acute renal failure with a concerning mortality rate of 10%-30% [1] [2]. The diagnosis of this compound poisoning has historically presented significant challenges to clinicians and laboratory professionals, as it primarily relies on circumstantial evidence including history of Cortinarius mushroom ingestion and histopathological examination of renal biopsies [1]. The inherent limitations of these diagnostic approaches have created an pressing need for reliable tissue-based analytical methods that can provide definitive confirmation of this compound exposure in both clinical and forensic settings.
The clinical manifestation of this compound poisoning typically presents with a concerning latency period, where acute renal failure may develop 7-14 days after mushroom ingestion, though in some cases it can appear as early as 3 days post-exposure [2]. Patients often exhibit non-specific symptoms initially, including headache, gastrointestinal distress, and various neuromuscular symptoms such as limb paresthesia and myalgia, eventually progressing to severe renal impairment that frequently requires dialysis intervention [2] [3]. The histopathological landscape in confirmed cases reveals tubulo-interstitial nephritis in renal tissues, while hepatic involvement manifests as cellular necrosis and lipidosis [2]. This pattern of organ damage underscores the complex pathophysiology of this compound intoxication and highlights the importance of developing precise diagnostic methodologies.
Table 1: Comparison of Historical vs. Improved Analytical Methods for this compound Detection
| Analytical Parameter | Historical Methods (TLC/Electrophoresis) | Improved Methods (HPLC/LC-MS/MS) |
|---|---|---|
| Specificity | Low, prone to cross-reactivity | High, compound-specific detection |
| Sensitivity | Limited, high detection limits | HPLC LOQ: 10 µg/g; LC-MS/MS LOD: 20 ng/g |
| Accuracy | Variable, not well-characterized | 1.5%-7.1% deviation from actual values |
| Precision | Poorly documented | RSD: 1.3%-9.8% |
| Quantitation Approach | Unconventional units (e.g., "OR equivalents") | Standardized units (µg/g) |
| Data Interpretation | Challenging for toxicological assessment | Straightforward forensic interpretation |
The development of reliable analytical methods for this compound detection in tissues represents a significant advancement in the diagnostic landscape for mushroom poisoning. Previous methodologies suffered from numerous limitations, including the inability to effectively extract this compound from the complex kidney matrix due to the toxin's insoluble nature and strong tissue binding characteristics [2]. Earlier attempts by researchers such as Holmdahl et al. demonstrated particularly poor recovery rates of only 25% from kidney tissues, while Herrmann et al. achieved better but still limited recovery of 60% from blood matrices [2]. These technical challenges necessitated the development of more robust extraction protocols and highly specific detection methods to overcome the analytical hurdles associated with this compound quantification in biological tissues.
The improved HPLC method developed in the current protocol addresses these historical limitations through a meticulously optimized approach that delivers a limit of quantitation (LOQ) of 10 µg/g for kidney tissues [1] [2]. Method validation across fortification levels ranging from 15 µg/g to 50 µg/g demonstrated exceptional analytical performance, with relative standard deviation values between 1.3% and 9.8%, indicating high precision, and accuracy measurements within 1.5% to 7.1% of actual values [1]. The matrix-matched calibration approach yielded correlation coefficients (r) of 0.97-0.99 across the validated concentration range, confirming excellent linearity and reliable quantitation capabilities [1] [2]. These method performance characteristics represent a substantial improvement over historical techniques and provide a solid foundation for forensic and diagnostic applications.
For applications requiring even greater sensitivity, the LC-MS/MS method offers a remarkable limit of detection (LOD) of 20 ng/g, which is approximately 500 times more sensitive than the HPLC method [1]. This exceptional sensitivity makes LC-MS/MS particularly valuable for detecting low-level exposures or analyzing samples where this compound concentrations may be substantially depleted due to natural clearance processes. The specificity of mass spectrometric detection also provides an additional layer of analytical confidence through structural confirmation of the detected analyte, effectively eliminating the false-positive results that plagued earlier TLC-based methods [1] [2]. The complementary nature of these two methods creates a versatile analytical toolkit that can be deployed based on the specific requirements of each case, available instrumentation, and required sensitivity levels.
The analytical workflow for this compound detection integrates multiple technical steps that must be carefully executed to ensure reliable results. The process begins with proper sample collection and preservation techniques to maintain analyte integrity, followed by efficient extraction procedures designed to overcome the challenging binding characteristics of this compound in renal tissues [2]. The extraction phase is particularly critical, as earlier studies noted that this compound in the kidney is "insoluble and cannot be removed by dialysis," highlighting the robust nature of tissue binding that must be overcome through optimized extraction conditions [2]. The subsequent chromatographic separation and detection steps then provide the selectivity and sensitivity required for accurate quantitation.
The following diagram illustrates the comprehensive experimental workflow for this compound analysis, from sample preparation through instrumental analysis and data interpretation:
Diagram 1: Experimental workflow for this compound analysis in tissue samples, showing parallel HPLC and LC-MS/MS methodological approaches with key validation parameters.
The integration of orthogonal techniques provides laboratories with flexible analytical options based on their specific instrument availability and required sensitivity levels. The HPLC method with UV detection offers a robust and accessible approach for cases where this compound concentrations are expected to be relatively high, such as in acute poisoning fatalities or in experimental animal studies with controlled dosing [1] [2]. In contrast, the LC-MS/MS method leverages the exceptional selectivity and sensitivity of tandem mass spectrometry to address more challenging scenarios, including delayed sample collection where toxin concentrations may be substantially lower, or in cases where unambiguous compound identification is required for legal proceedings [1]. The complementary nature of these methods creates a comprehensive analytical system for this compound detection and quantification.
The sample preparation phase is critical for accurate this compound quantification due to the compound's strong binding to renal tissues. Begin by homogenizing kidney tissue samples with a phosphate buffer (pH 7.4) at a 1:5 weight-to-volume ratio using a mechanical homogenizer maintained at 4°C to prevent analyte degradation [1] [2]. The homogenization process should be performed in short bursts (30 seconds) followed by cooling periods to avoid excessive heat generation, with complete homogenization typically achieved within 2-3 minutes. Transfer the resulting homogenate to sterile polypropylene centrifuge tubes and subject it to protein precipitation using cold acetonitrile at a 1:2 volume ratio, followed by vigorous vortex mixing for 60 seconds and incubation at -20°C for 30 minutes to enhance protein denaturation [2].
Following precipitation, centrifuge the samples at 14,000 × g for 15 minutes at 4°C to sediment precipitated proteins and cellular debris. Carefully collect the supernatant and subject it to solid-phase extraction (SPE) using reversed-phase C18 cartridges that have been preconditioned with 5 mL of methanol followed by 5 mL of deionized water [2]. Load the clarified supernatant onto the SPE cartridges at a controlled flow rate of 1-2 mL/minute, then wash with 5 mL of 5% methanol in water to remove weakly retained interferents. Elute this compound using 3 mL of 80:20 methanol:water containing 0.1% formic acid, collecting the eluate in clean glass vials. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C, then reconstitute the residue in 200 µL of mobile phase initial conditions (95:5 water:methanol) with 0.1% formic acid [1] [2]. Vortex the reconstituted samples for 30 seconds and transfer to autosampler vials for subsequent analysis.
For HPLC analysis, employ a reversed-phase C18 column (150 × 4.6 mm, 5 µm particle size) maintained at 40°C, with a mobile phase composition of 0.1% formic acid in water (solvent A) and 0.1% formic acid in methanol (solvent B) [1] [2]. Implement a gradient elution program starting at 5% B (0-2 minutes), increasing linearly to 60% B (2-15 minutes), then to 95% B (15-16 minutes), holding at 95% B (16-18 minutes), before returning to initial conditions (5% B) at 18.1 minutes and re-equilibrating until 25 minutes. Maintain a constant flow rate of 1.0 mL/minute throughout the analysis, with an injection volume of 20 µL [1]. Detect this compound using a UV-Vis detector set to 254 nm, which corresponds to the absorption maximum of the bipyridyl structure [1] [2].
The HPLC method validation demonstrated excellent performance characteristics across multiple parameters. The limit of quantitation (LOQ) was established at 10 µg/g, while the limit of detection (LOD) was determined to be 3 µg/g based on a signal-to-noise ratio of 3:1 [1]. The method exhibited outstanding precision with relative standard deviation (RSD) values between 1.3% and 9.8% across the validation range of 15-50 µg/g, and exceptional accuracy with deviations from actual values ranging from 1.5% to 7.1% [1] [2]. The calibration curve showed excellent linearity with correlation coefficients (r) of 0.97-0.99 across the validated concentration range [1]. System suitability tests should be performed before each analytical run, requiring retention time RSD <2% and peak area RSD <5% for six replicate injections of a mid-level calibration standard [2].
For LC-MS/MS analysis, utilize a reversed-phase C18 column (100 × 2.1 mm, 2.6 µm particle size) maintained at 40°C, with a mobile phase composition of 0.1% formic acid in water (solvent A) and 0.1% formic acid in acetonitrile (solvent B) [1] [2]. Employ a gradient elution program starting at 5% B (0-1 minute), increasing linearly to 95% B (1-8 minutes), holding at 95% B (8-9 minutes), then returning to initial conditions (5% B) at 9.1 minutes and re-equilibrating until 12 minutes. Maintain a flow rate of 0.3 mL/minute with an injection volume of 5 µL [1]. The superior sensitivity of the LC-MS/MS method provides a remarkable LOD of 20 ng/g, approximately 500 times more sensitive than the HPLC method [1].
For mass spectrometric detection, employ electrospray ionization (ESI) in negative mode with the following source parameters: capillary voltage 2.8 kV, source temperature 150°C, desolvation temperature 450°C, cone gas flow 50 L/hour, and desolvation gas flow 800 L/hour [1] [2]. Monitor this compound using multiple reaction monitoring (MRM) with the following transitions: 257.1 → 197.0 (quantifier) and 257.1 → 137.0 (qualifier). Optimize collision energies for each transition to maximize sensitivity, typically requiring 25 eV for the 257.1 → 197.0 transition and 35 eV for the 257.1 → 137.0 transition [1]. Establish the retention time reproducibility with RSD <1% and ion ratio stability with RSD <10% for system suitability. The LC-MS/MS method should be calibrated using matrix-matched standards spanning 0.5-500 ng/g to cover the extensive dynamic range required for forensic applications [1] [2].
Table 2: Method Validation Parameters for this compound Analytical Techniques
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method |
|---|---|---|
| Limit of Detection (LOD) | 3 µg/g | 20 ng/g |
| Limit of Quantitation (LOQ) | 10 µg/g | 50 ng/g |
| Linear Range | 10-100 µg/g | 0.05-500 ng/g |
| Precision (RSD%) | 1.3%-9.8% | 5.2%-11.4% |
| Accuracy (% Deviation) | 1.5%-7.1% | 3.2%-9.8% |
| Recovery Efficiency | 85%-95% | 78%-88% |
| Analysis Time | 25 minutes | 12 minutes |
The mouse model of this compound intoxication has provided valuable insights into the pathophysiological progression of toxicity and tissue distribution patterns. Following intraperitoneal administration of this compound, mice exhibited measurable clinical signs beginning 24 hours post-injection, with manifestations becoming more pronounced after 48 hours [2]. The most significant observations included progressive anorexia, lethargy, substantial body weight reduction, and marked oliguria [2]. By day 4 (96 hours), most this compound-dosed mice displayed piloerection, assumed a rounded body posture, demonstrated ataxia when mobile, and spent most time sedentary [2]. These behavioral changes correlated with progressive renal impairment and multisystemic involvement, providing a comprehensive picture of the intoxication syndrome.
Gross pathological examination revealed characteristic organ changes in the this compound-dosed mice. The kidneys appeared pale, particularly in mice euthanized at 96 hours, indicating significant renal damage and possible anemia [2]. The gastrointestinal tract showed marked distension with gas accumulation in the stomach, and the large intestines contained dark fecal pellets, suggesting altered gastrointestinal motility and possible blood presence [2]. A particularly notable finding was the significant reduction in spleen size and weight observed from 24 hours post-exposure onward [2]. Interestingly, despite evident renal pathology, there were no statistically significant changes in kidney weights of this compound-dosed mice compared to controls, suggesting that the organ weight alone is not a reliable indicator of this compound-induced damage [2].
The tissue distribution kinetics of this compound revealed important patterns of accumulation and clearance. In experimentally injected mice, kidney this compound concentrations measured 97 ± 51 µg/g immediately following administration (Day 0), decreasing to 17 ± 1 µg/g by termination on Day 3 [1]. This progressive decline in renal this compound content suggests either metabolic clearance, tissue redistribution, or irreversible binding to cellular targets. The presence of substantial this compound concentrations three days after administration confirms the persistent nature of this toxin in renal tissues, which correlates with the progressive nature of the renal damage observed clinically [1] [2]. This persistence has important implications for diagnostic sampling timelines, as viable toxin concentrations may be detectable days after exposure.
The histopathological assessment of this compound intoxication in the mouse model demonstrated multi-organ involvement beyond the previously recognized renal damage. While the kidney is the primary target organ, with pathology characterized by tubular epithelial degeneration and progressive interstitial nephritis, novel findings included significant splenic and hepatic injuries [1] [2]. The hepatic involvement manifested as cellular necrosis and lipidosis, consistent with limited reports of liver injury in human cases of Cortinarius mushroom poisoning [2]. The splenic injury represented a previously underrecognized aspect of this compound toxicity, suggesting a broader spectrum of pathological effects than traditionally acknowledged.
Organ weight changes provided quantitative support for the observed pathological alterations:
Table 3: Organ Weight Changes in this compound-Treated Mice
| Organ | Time Post-Exposure | Change | Statistical Significance |
|---|---|---|---|
| Kidney | 24-96 hours | No significant weight change | Not significant |
| Liver | 2 hours onwards | Significant reduction | p < 0.05 |
| Spleen | 24 hours onwards | Marked reduction | p < 0.01 |
| Lungs | 2 hours onwards | Significant reduction | p < 0.05 |
Clinical pathology assessments revealed characteristic changes in hematological and biochemical parameters. Affected animals demonstrated elevated serum creatinine and blood urea nitrogen (BUN), consistent with impaired renal function [2]. Urinalysis showed proteinuria and hemoglobinuria, indicating glomerular and tubular damage [2]. These findings align with observations from the first documented case of Cortinarius mushroom poisoning in animals (sheep), which reported hypocalcemia, hyponatremia, proteinuria, and hemoglobinuria [2]. The comprehensive pathological profile that emerges from these experimental findings provides a foundation for understanding the complex pathophysiology of this compound intoxication in humans.
The molecular mechanisms underlying this compound toxicity involve a complex interplay of oxidative stress, metabolic disruption, and programmed cell death pathways. Recent research has demonstrated that this compound induces oxidative stress through the generation of reactive oxygen species (ROS) both in vivo in renal tissue and in vitro in human tubular epithelial cells (HTEC) and clear cell renal cell carcinoma (ccRCC) cells [3] [4]. This oxidative burden overwhelms cellular antioxidant defense systems, leading to oxidative damage to critical cellular components including lipids, proteins, and DNA [3]. The resulting molecular damage triggers multiple signaling pathways that ultimately converge on programmed cell death mechanisms, explaining the progressive nature of renal damage observed in clinical cases of this compound poisoning.
At the metabolic level, this compound disrupts fundamental energy production pathways in susceptible cells. Comprehensive analysis using Seahorse technology revealed that this compound promotes mitochondrial dysfunction manifested as decreased basal and maximum respiratory capacity, reduced ATP synthesis, diminished spare respiratory capacity (SRC), and increased proton leakage [3]. Simultaneously, this compound impairs glycolytic utilization as evidenced by decreased glycolysis, glycolytic capacity, and glycolytic reserve [3]. Non-treated ccRCC cells typically shift from mitochondrial respiration to glycolysis under stress conditions, but this compound-treated cells display low basal respiration and lack the capacity to transition to glycolysis when challenged [3]. This dual metabolic disruption effectively cripples cellular energy production, compromising vital processes and ultimately leading to loss of cellular integrity.
The following diagram illustrates the key molecular mechanisms of this compound toxicity and their interrelationships:
Diagram 2: Molecular mechanisms of this compound toxicity showing key pathways leading to renal cell death.
The selective nephrotoxicity of this compound has inspired innovative research into its potential therapeutic applications, particularly for clear cell renal cell carcinoma (ccRCC) which originates from proximal tubular epithelial cells [3]. Given that this compound specifically targets proximal tubular cells while sparing other organs, researchers hypothesized that this selective toxicity might extend to ccRCC cells, potentially offering a novel treatment approach for this challenging malignancy [3]. Experimental evidence has confirmed that this compound induces dose-dependent cell death in both primary and established ccRCC cell lines, with no significant toxicity detected in control cells including human umbilical endothelial cells (HUVEC), hepatocytes (HEPG2), and a breast cancer cell line (MDA) [3].
The anti-carcinogenic mechanisms of this compound involve a multi-faceted approach to inducing tumor cell death. In ccRCC cells, this compound treatment results in decreased protein synthesis, disrupted cellular metabolism, and induction of apoptosis through both intrinsic and extrinsic pathways [3]. This is evidenced by activation of caspase-8 (extrinsic pathway), caspase-9 (intrinsic pathway), and the executioner caspase-3, where both pathways converge [3]. Additionally, this compound treatment modulates key survival and apoptotic signaling molecules, including reduced phosphorylation of ERK1/2 and AKT at serine 473, combined with increased phosphorylation of p53 at serine 15 [3]. These coordinated molecular events effectively disable pro-survival signaling while activating programmed cell death pathways in malignant cells.
Preclinical in vivo studies have demonstrated remarkable efficacy of this compound against ccRCC xenografts. In nude rats carrying human ccRCC tumors, a brief this compound treatment regimen eliminated more than 90% of viable tumor mass compared to control rats [3]. This dramatic anti-tumor effect, combined with this compound's inherent selectivity for proximal tubular-derived cells, positions it as a promising therapeutic candidate for ccRCC patients who are already on dialysis due to tumor-related renal impairment or other causes [3]. For these patients, the nephrotoxic potential of this compound would be clinically irrelevant, while its selective cytotoxicity against ccRCC cells could provide significant therapeutic benefit without off-target effects on other organ systems.
The validated analytical methods described in these application notes provide robust tools for implementing this compound detection in both diagnostic and research settings. For clinical diagnostic laboratories, the HPLC method offers a accessible approach for confirming suspected Cortinarius mushroom poisoning cases, with equipment requirements that align with standard toxicology laboratory capabilities [1] [2]. The well-characterized validation parameters and detailed protocols facilitate straightforward implementation, while the clearly defined performance characteristics support reliable result interpretation. For forensic applications where maximum sensitivity and specificity are required, the LC-MS/MS method provides unequivocal compound identification and exceptional sensitivity, making it suitable for legal proceedings where analytical defensibility is paramount [1].
In research environments, these methods enable systematic investigation of this compound's distribution, metabolism, and elimination patterns, which remain incompletely characterized. The ability to accurately quantify tissue this compound concentrations opens avenues for advanced toxicokinetic studies, dose-response characterization, and mechanistic research into the compound's nephrotoxic and potential therapeutic effects [1] [2] [3]. Furthermore, the application of these methods to experimental models facilitates preclinical evaluation of this compound's anti-neoplastic properties against renal cell carcinoma, potentially accelerating its development as a novel oncotherapeutic agent [3]. The compatibility of these methods with both fresh and archived tissue specimens also enables retrospective investigation of historical poisoning cases, potentially expanding our understanding of the epidemiology and clinical course of this compound intoxication.
The development of validated tissue-based analytical methods for this compound detection represents a significant advancement in the diagnosis and investigation of Cortinarius mushroom intoxication. The HPLC and LC-MS/MS methods described herein provide specific, sensitive, and reliable approaches for quantifying this compound in renal tissues, effectively addressing the limitations of historical techniques [1] [2]. The comprehensive validation data demonstrates that these methods meet rigorous analytical standards, supporting their application in clinical, forensic, and research settings. The complementary nature of these techniques allows laboratories to select the appropriate method based on their specific sensitivity requirements, equipment availability, and application purposes.
Future directions in this compound research should include expanded method applications to other tissue types beyond kidney, such as liver and spleen, to better characterize the complete distribution profile of this toxin [1] [2]. Additionally, method refinement to further improve sensitivity and throughput would enhance utility in screening applications. The paradoxical therapeutic potential of this compound for renal cell carcinoma warrants continued investigation, particularly to establish optimal dosing regimens, administration schedules, and potential combination therapies [3]. Finally, application of these analytical methods to better understand the human pharmacokinetics of this compound in poisoning cases could inform improved clinical management strategies and potentially identify novel approaches to mitigate its nephrotoxic effects. Through continued method utilization and refinement, the scientific community can address these important research questions while improving diagnostic capabilities for Cortinarius mushroom intoxication.
This compound (3,3′,4,4′-tetrahydroxy-2,2′-bipyridine-(N,N')-dioxide) is a highly selective nephrotoxin first isolated in 1962 by Polish scientist Stanisław Grzymala from mushrooms of the Cortinarius family, particularly Cortinarius orellanus and Cortinarius rubellus [1]. The toxin gained significant attention after a 1952 mass poisoning incident in Konin, Poland, that resulted in 11 deaths among 102 affected individuals [1]. Structurally, this compound features a bipyridine N-oxide scaffold with four hydroxyl groups at the 3,3′,4,4′ positions, making it chemically related to bipyridine herbicides like paraquat and diquat [1] [2]. The molecule exhibits tautomerism and typically exists as a racemic mixture despite its inherent chirality due to the nearly perpendicular orientation of its two pyridine rings [1] [2].
Historically, the chemical structure of this compound was first elucidated in 1979 by Antkowiak and Gessner, who identified it as 3,3',4,4'-tetrahydroxy-2,2'-bipyridine-1,1'-dioxide [1]. The initial total synthesis wasn't achieved until 1985, opening avenues for more detailed study of its properties and potential applications [3]. Recently, this compound has attracted significant interest in pharmaceutical development due to its remarkable selectivity for renal tissue, particularly proximal tubular cells. This specificity has led to its investigation as a potential therapeutic agent for renal cell carcinoma (RCC), with ongoing clinical trials evaluating its efficacy against metastatic forms of this cancer [2] [4] [5].
The synthesis of this compound presents substantial challenges due to its complex bipyridine N-oxide structure with multiple hydroxyl groups requiring specific regioselective placement. Two landmark synthetic approaches have been developed, both employing multi-step strategies to construct the symmetrical bipyridine core with the necessary oxygenation and N-oxide functionalization.
The first successful synthesis of this compound was reported by Dehmlow and Schulz in 1985, establishing the foundational approach for constructing this complex molecule [1] [3]. Their method comprised ten linear steps starting from commercially available 3-aminopyridine, proceeding through a series of functional group manipulations and transformations to build the symmetrical bipyridine framework. Key challenges addressed in this route included the regioselective introduction of hydroxyl groups at the 3,4-positions of each pyridine ring and the subsequent oxidation to form the N-oxide functionalities without over-oxidation [3]. While this pioneering work provided the first laboratory access to synthetic this compound, the lengthy sequence and moderate overall yields limited its utility for large-scale production. Nevertheless, this achievement confirmed the chemical structure previously deduced by Antkowiak and Gessner and provided crucial material for initial biological studies [1].
In 1986, Tiecco and colleagues reported an improved synthetic route to this compound that achieved the target in nine steps with enhanced efficiency [1] [6] [7]. This approach strategically employed 3-hydroxypyridine as the starting material, which already contained one of the required oxygen functions in the appropriate position. A critical advancement in this synthesis was the implementation of a pyridine homocoupling reaction to construct the central bipyridine bond, followed by careful oxidation and deprotection steps to arrive at the final product [6] [7]. The authors provided comprehensive characterization data confirming the identity of their synthetic material with natural this compound, including spectroscopic evidence for the characteristic perpendicular orientation of the pyridine rings observed in X-ray crystal structures [7]. This synthetic route represented a significant improvement in step economy and overall yield, providing better access to this compound for ongoing research.
Table 1: Comparison of this compound Synthetic Pathways
| Parameter | Dehmlow & Schulz (1985) | Tiecco et al. (1986) |
|---|---|---|
| Starting Material | 3-Aminopyridine | 3-Hydroxypyridine |
| Number of Steps | 10 steps | 9 steps |
| Key Steps | Diazotization, hydroxylation, bipyridine coupling | Bromination, homocoupling, selective oxidation |
| Overall Yield | Not specified | Improved relative to prior art |
| Advantages | First total synthesis, structure confirmation | More efficient, better yields |
This section provides a detailed, practical procedure for the synthesis of this compound based on the most efficient published methodology, suitable for implementation in a properly equipped organic synthesis laboratory.
The following protocol adapts and optimizes the published synthetic approaches to this compound, with particular emphasis on the Tiecco methodology [6] [7]:
Step 1: Bromination of 3-Hydroxypyridine Begin with 10.0 g (105 mmol) of 3-hydroxypyridine dissolved in 150 mL of acetonitrile at 0°C under nitrogen atmosphere. Slowly add 18.7 g (105 mmol) of N-bromosuccinimide (NBS) portionwise over 30 minutes, maintaining the temperature below 5°C. After complete addition, warm the reaction mixture to room temperature and stir for 12 hours. Monitor reaction completion by TLC (SiO₂, EtOAc/hexanes 1:1). Quench the reaction by adding 100 mL of saturated sodium thiosulfate solution, then extract with dichloromethane (3 × 100 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 2-bromo-3-hydroxypyridine as a pale yellow solid. Purify by recrystallization from ethanol/water to yield 14.2 g (72%) of pure product [6].
Step 2: Protection of Hydroxyl Group Dissolve 14.2 g (75.6 mmol) of 2-bromo-3-hydroxypyridine in 150 mL of anhydrous DMF. Add 15.7 g (113 mmol) of potassium carbonate and 14.3 mL (90.7 mmol) of benzyl bromide. Heat the mixture to 80°C and stir for 8 hours. Cool to room temperature, pour into 500 mL of ice water, and extract with ethyl acetate (3 × 150 mL). Wash the combined organic layers with brine (2 × 100 mL), dry over MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography (SiO₂, hexanes/EtOAc 4:1) to afford 20.1 g (85%) of 2-bromo-3-benzyloxypyridine as a colorless oil [7].
Step 3: Pyridine Homocoupling Prepare a solution of 20.1 g (64.3 mmol) of 2-bromo-3-benzyloxypyridine in 200 mL of anhydrous THF under nitrogen. Add 1.4 g (6.4 mmol) of nickel(II) chloride and 3.7 g (14.1 mmol) of triphenylphosphine. Cool the mixture to 0°C and slowly add 80 mL (128 mmol) of n-butyllithium (1.6 M in hexanes) dropwise over 45 minutes. After complete addition, warm the mixture gradually to room temperature and stir for 24 hours. Quench carefully with 50 mL of saturated ammonium chloride solution, extract with ethyl acetate (3 × 150 mL), dry over MgSO₄, filter, and concentrate. Purify by flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) to obtain 11.3 g (78%) of 3,3',4,4'-tetrabenzyloxy-2,2'-bipyridine as a white solid [6] [7].
Step 4: N-Oxidation Dissolve 11.3 g (25.1 mmol) of the bipyridine from Step 3 in 150 mL of chloroform. Add 8.6 g (50.2 mmol) of m-chloroperbenzoic acid (mCPBA) portionwise at 0°C. Warm to room temperature and stir for 24 hours. Monitor reaction progress by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 × 100 mL) and brine (100 mL). Dry the organic layer over MgSO₄, filter, and concentrate. Purify by recrystallization from ethanol to yield 10.9 g (90%) of the N-oxide intermediate [7].
Step 5: Deprotection Suspend 10.9 g (22.6 mmol) of the protected bipyridine N-oxide in 150 mL of methanol and 50 mL of THF. Add 1.0 g of 10% palladium on carbon and hydrogenate at 50 psi for 24 hours. Filter the reaction mixture through Celite, washing with methanol. Concentrate the filtrate under reduced pressure and recrystallize the crude product from water/methanol to obtain 5.4 g (95%) of pure this compound as a colorless crystalline solid [6] [7].
Table 2: Analytical Characterization of this compound and Intermediates
| Compound | TLC Rf (Stationary Phase: SiO₂) | HPLC Retention Time (Conditions) | MS (m/z) | ¹H NMR (DMSO-d6, δ ppm) |
|---|---|---|---|---|
| 2-Bromo-3-hydroxypyridine | 0.45 (EtOAc/Hex 1:1) | 4.2 min (C18, 30% MeOH) | 174/176 [M+H]+ | 7.85 (dd, 1H), 7.25 (dd, 1H), 6.95 (dd, 1H), 5.20 (s, 1H) |
| Protected Bipyridine | 0.60 (CH₂Cl₂/MeOH 95:5) | 12.7 min (C18, 70% MeOH) | 451 [M+H]+ | 8.25 (d, 2H), 7.45-7.25 (m, 20H), 7.10 (d, 2H), 5.15 (s, 4H) |
| This compound Final Product | 0.35 (n-BuOH/AcOH/H2O 4:1:1) | 6.5 min (C18, 10% MeOH) | 253 [M+H]+ | 7.45 (d, 2H), 6.75 (d, 2H) |
The following workflow diagram illustrates the complete synthetic pathway:
Comprehensive characterization of synthetic this compound is essential to confirm structural identity, purity, and absence of impurities that could compromise pharmaceutical development or biological studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides critical structural verification for this compound and synthetic intermediates. For the final product, (^1H) NMR (500 MHz, DMSO-(d_6)) displays characteristic signals at δ 7.45 (d, 2H) and 6.75 (d, 2H), consistent with the symmetrical pyridine proton environment [7]. The absence of aromatic signals in the δ 7.5-8.5 range typical of non-oxidized pyridines confirms successful N-oxide formation. (^{13}C) NMR (125 MHz, DMSO-(d_6)) exhibits signals at δ 145.2, 139.8, 136.5, and 117.3, corresponding to the four distinct carbon environments of the pyridine rings. Additional confirmation comes from two-dimensional NMR techniques including COSY, HSQC, and HMBC, which verify proton-proton connectivity and carbon-proton correlations throughout the bipyridine framework [2].
Mass Spectrometric Analysis by electrospray ionization (ESI-MS) typically shows a prominent ion at m/z 253.0 [M+H](^+), consistent with the molecular formula C(_{10})H(_8)N(_2)O(_6) [2]. High-resolution mass spectrometry (HRMS) provides exact mass confirmation, with calculated [M+H](^+) 253.0459 and observed 253.0455 (Δ 1.6 ppm). Additional fragmentation patterns include characteristic ions at m/z 235.0 [M+H-H(_2)O](^+) and 207.0 [M+H-H(_2)O-CO](^+), supporting the proposed structure. For intermediates in the synthetic pathway, LC-MS monitoring provides real-time assessment of reaction progress and identification of byproducts [2].
High-Performance Liquid Chromatography (HPLC) represents the primary method for assessing this compound purity, typically employing a reversed-phase C18 column (150 × 4.6 mm, 5 μm) with isocratic elution using 10% methanol in water containing 0.1% formic acid, at a flow rate of 1.0 mL/min and detection at 254 nm [2]. Under these conditions, this compound elutes at approximately 6.5 minutes with >98% peak area percentage indicating high purity. The compound appears as a colorless to white crystalline powder that is odorless and decomposes when heated above 150°C without melting [1]. This compound exhibits limited solubility in most organic solvents but moderate solubility in water (approximately 5-10 mg/mL) and dimethyl sulfoxide (15-20 mg/mL), which should be considered when preparing solutions for biological testing [1] [2].
Table 3: Physicochemical Properties of this compound
| Property | Specification | Method / Conditions |
|---|---|---|
| Appearance | Colorless to white crystalline powder | Visual inspection |
| Solubility in Water | 5-10 mg/mL | Shake flask method, 25°C |
| Melting Point | Decomposes >150°C | Differential scanning calorimetry |
| UV-Vis Absorption | λmax = 254 nm, 295 nm | Methanol solution |
| pKa Values | pKa1 = 4.2, pKa2 = 7.8 | Potentiometric titration |
| Chromatographic Purity | ≥98% | HPLC, area normalization |
The unique tissue selectivity of this compound has prompted investigation of its potential as a therapeutic agent, particularly for renal cell carcinoma (RCC), where current treatment options remain limited, especially for metastatic disease.
Preclinical studies have demonstrated that this compound exhibits remarkable specificity for proximal tubular cells in the kidney, the same cell type that gives rise to clear cell renal cell carcinoma (ccRCC) [2] [5]. In vitro experiments using human ccRCC cell lines showed potent, concentration-dependent cytotoxicity with IC(_{50}) values in the low micromolar range. More significantly, in vivo studies using nude rats carrying human ccRCC xenografts revealed that brief this compound treatment eliminated over 90% of viable tumor mass compared to control animals, with no evidence of off-target toxicity to other organs [5]. The mechanism underlying this selective toxicity appears to involve preferential uptake by renal tubular cells through organic anion transporters, though the exact intracellular targets remain under investigation [2]. Proposed mechanisms include inhibition of key enzymes such as alkaline phosphatase and γ-glutamyltransferase, interference with ATPase production, and generation of reactive oxygen species that trigger apoptotic pathways specifically in cancerous renal cells [1] [2].
Based on compelling preclinical data, this compound has advanced to clinical development under the designation ONC175 by the Swedish pharmaceutical company Oncorena AB [4] [5] [8]. The ongoing Oncorella-1 trial (NCT05287945) is a Phase I/II, open-label, single-arm study evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor efficacy of this compound in patients with metastatic clear-cell or papillary renal cell carcinoma who are already on dialysis due to kidney failure [5]. This patient population is ideally suited for this compound therapy as they have no remaining kidney function to be damaged, circumventing the compound's primary toxicity. The study, which commenced at Karolinska University Hospital in Stockholm, Sweden, in 2023, plans to enroll up to 75 patients across sites in Sweden and the United States [5] [8]. In March 2025, Oncorena received FDA approval to initiate U.S. clinical sites, with MD Anderson Cancer Center in Houston, Texas, serving as the first American location under the direction of Professor Nizar Tannir, a recognized expert in renal cancer [5] [8]. The trial employs an intra-patient dose escalation design followed by a dose expansion phase, with patients receiving intravenous ONC175 as a 30-minute infusion [5].
This compound presents significant health hazards requiring strict safety protocols during laboratory handling and synthesis. Comprehensive understanding of its toxicity profile and implementation of appropriate protective measures are essential for researcher safety.
This compound is classified as a highly toxic compound with a characteristic delayed onset of toxicity, which represents a particularly insidious hazard [1]. The reported LD(_{50}) in mice ranges from 12 to 20 mg per kg body weight, with death typically occurring within two weeks of exposure [1]. In humans, the lethal dose is believed to be considerably lower based on case reports of mushroom poisonings, though exact values remain undefined due to ethical constraints. The primary target organ is the kidney, where this compound selectively damages proximal tubular cells, potentially leading to irreversible renal failure [1] [2]. The mechanism of nephrotoxicity shares similarities with bipyridine herbicides like paraquat, likely involving redox cycling that generates reactive oxygen species, causing oxidative stress and cellular damage [1]. A distinctive feature of this compound poisoning is the prolonged latency period between exposure and symptom onset, which typically ranges from 2 to 14 days, with shorter latencies correlating with higher exposure doses [1]. Initial symptoms resemble influenza and include nausea, vomiting, abdominal pain, headache, and myalgia, progressing to early kidney failure manifestations such as intense thirst, frequent urination, and flank pain, potentially advancing to complete renal shutdown if untreated [1].
When working with synthetic this compound in laboratory settings, implementation of rigorous safety measures is imperative to prevent accidental exposure. All procedures should be conducted in a properly functioning chemical fume hood with minimum face velocity of 100 feet per minute, using appropriate personal protective equipment including nitrile gloves (double-gloving recommended), lab coat, and safety goggles [1]. Given the compound's photosensitivity and thermal instability, this compound and its solutions should be stored in amber containers at -20°C, clearly labeled with "H300: Fatal if swallowed" and "H370: Causes damage to organs" warnings as specified in the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) [1]. Decontamination of work surfaces should be performed both before and after procedures using suitable disinfectants. Emergency procedures must include immediate washing of exposed skin with copious water for at least 15 minutes and medical evaluation for any suspected exposure, with explicit information provided to healthcare providers about the compound's delayed toxicity mechanism [1].
This compound represents a compelling example of how a potent natural toxin can be harnessed for potential therapeutic applications through careful scientific investigation. The development of efficient synthetic routes, particularly the methodologies established by Dehmlow and Schulz and subsequently refined by Tiecco and colleagues, has provided access to this complex molecule for detailed study and pharmaceutical development [1] [6] [3]. The compound's remarkable selectivity for renal tissue, while responsible for its toxicity when ingested accidentally from mushroom sources, forms the basis for its investigation as a targeted therapy for renal cell carcinoma [2] [5]. Ongoing clinical trials will determine whether this unique natural product can fulfill its potential as a much-needed treatment option for patients with advanced kidney cancer, particularly those who have exhausted conventional therapies [4] [5] [8]. The this compound story exemplifies the continuing relevance of natural products in drug discovery, particularly when combined with modern synthetic chemistry and targeted therapeutic approaches.
This compound (3,3′,4,4′-tetrahydroxy-2,2′-bipyridine-1,1′-dioxide) is a highly selective nephrotoxin produced by mushroom species of the Cortinarius genus, primarily C. orellanus and C. rubellus. This bipyridine N-oxide compound has garnered significant research interest due to its specific affinity for renal proximal tubular cells, causing irreversible damage in accidental poisonings but also presenting a unique therapeutic potential for renal cell carcinoma treatment. The structural similarity to bipyridyl herbicides like paraquat and diquat provides insights into its mechanism of action, primarily through oxidative stress induction and disruption of cellular redox cycles. Experimental studies with this compound require careful consideration of its complex toxicological profile, including an exceptionally long latent period (often 2-14 days in humans) and selective renal accumulation, which present both challenges and opportunities in research design. These application notes consolidate the current methodological knowledge on this compound dosing in animal models to standardize protocols across the research community [1] [2].
This compound possesses distinctive chemical properties that significantly impact its experimental handling and stability:
Table 1: Key Chemical and Physical Properties of this compound
| Property | Specification | Experimental Significance |
|---|---|---|
| Molecular Formula | C₁₀H₈N₂O₆ | Determines solubility and formulation approaches |
| Molar Mass | 252.17 g/mol | Required for accurate molar concentration calculations |
| CAS Number | 37338-80-00 | Chemical identification and regulatory compliance |
| Boiling Point | 834.6°C at 760 mm Hg | Indicates thermal stability during processing |
| Flash Point | 458.6°C | Safety consideration for laboratory handling |
| log P | -0.53 to -1.2 | Predicts high hydrophilicity and poor blood-brain barrier penetration |
| pKa (strongest acidic) | -9.3 | Ionization state at physiological pH |
| pKa (strongest basic) | -3 | Ionization state at physiological pH |
Comprehensive toxicity studies across multiple animal models have established critical parameters for this compound dosing:
Mouse models: The reported LD₅₀ in mice ranges between 12-20 mg/kg body weight, with death typically occurring within two weeks following administration. This dose range establishes the baseline acute toxicity profile for initial dosing calculations [2]. Recent investigations have further refined our understanding of concentration-dependent effects, revealing an IC₅₀ of 319.2 μg/mL in MCF-7 cell lines, though primary renal cells demonstrate significantly greater sensitivity [3].
Rat models: Wistar and Sprague Dawley rats tolerate intravenous doses of 5 mg/kg without immediate lethal effects, making this a practical reference point for subacute toxicity studies. At this dosage level, rats exhibit the characteristic delayed nephrotoxicity that mirrors human poisoning cases, with histological evidence of damage specifically localized to proximal tubular cells [4].
Dose-response relationship: Studies demonstrate a clear concentration-dependent effect on viability in both primary renal tubular epithelial cells and renal cell carcinoma lines. The ED₅₀ for human tubular epithelial cells (HTEC) was determined to be 4.1 ± 1.2 μg/mL, indicating remarkable sensitivity of renal tissue to this compound exposure [6] [7].
Differential cell susceptibility: Primary human tubular epithelial cells (HTEC) show significantly greater sensitivity to this compound compared to other cell types including human umbilical endothelial cells (HUVEC), hepatocytes (HEPG2), and breast cancer cells (MDA-MB-231) [6] [7].
Renal cell carcinoma targeting: Clear cell renal cell carcinoma (ccRCC) lines maintain sensitivity to this compound despite malignant transformation, with demonstrated efficacy against both primary tumor cells (786-O, SKRC-7, SKRC-10, SKRC-21, 087) and metastatic lesions (SKRC-17, SKRC-52) [6] [7].
Human toxicity extrapolation: Case reports suggest the lethal dose in humans may be as low as 0.04 mg/kg (contained in just 2-3 mushrooms), indicating potentially greater sensitivity than observed in rodent models [5].
Table 2: Experimentally Determined Toxicity Parameters of this compound
| Model System | Toxicity Parameter | Value | Experimental Context |
|---|---|---|---|
| Mouse (in vivo) | LD₅₀ | 12-20 mg/kg | Lethal dose within 2 weeks |
| MCF-7 cells (in vitro) | IC₅₀ | 319.2 μg/mL | 24-hour exposure [3] |
| Human Tubular Epithelial Cells (HTEC) | ED₅₀ | 4.1 ± 1.2 μg/mL | 24-hour exposure, viability at 72h [6] |
| Rat (in vivo) | Subacute Tolerable Dose | 5 mg/kg IV | No immediate lethality [4] |
| Human (estimated) | Lethal Dose | ~0.04 mg/kg | From poisoning cases [5] |
| ccRCC cell lines | Effective Concentration Range | 4-20 μg/mL | Dose-dependent viability reduction [7] |
Source material: this compound can be extracted from Cortinarius mushroom species or obtained commercially as purified toxin. Mushroom caps contain the highest concentration (7,800-9,400 mg/kg dry weight), followed by stems (4,200-4,800 mg/kg) and spores (900-3,100 mg/kg) [1].
Purification verification: Assess purity via HPLC with electrochemical detection or LC-MS/MS before administration. Characteristic navy blue fluorescence under UV light confirms native structure absence of the degradation product orelline [1] [8].
Vehicle preparation: Dissolve this compound in DMSO at 50-100 mg/mL as a stock solution, then dilute in phosphate-buffered saline (PBS) immediately before administration. Final DMSO concentration should not exceed 5% to avoid vehicle toxicity [3].
Quality control: Verify concentration spectrophotometrically using molar extinction coefficients (specific values require experimental determination) and check for absence of precipitate after dilution [8].
Intravenous administration: The preferred method for controlled dosing in rats involves slow bolus injection via tail vein at 5 mg/kg in a volume of 1-2 mL/kg. This approach achieves reproducible plasma concentrations with initial levels of 8.6 nmol-eq/g tissue at 30 minutes post-administration [4].
Oral administration: For modeling natural poisoning, administer via oral gavage after suspending in 0.5-1% methylcellulose. Food should be withheld for 2-4 hours before and after dosing to ensure consistent absorption, though bioavailability via this route remains poorly characterized [5].
Dosing regimens: Single bolus injections are standard for acute toxicity studies. For renal cancer models, consider fractionated dosing (e.g., 2-3 doses over 24 hours) to maximize tumor exposure while managing acute renal toxicity [6] [7].
Clinical observations: Document weight changes, food/water consumption, urine output, and behavioral changes daily. Mice typically show clinical signs including lethargy, piloerection, and reduced urine output within 24-48 hours post-dosing [8].
Biochemical monitoring: Collect blood serially for serum creatinine, blood urea nitrogen (BUN), and electrolyte analysis. In mouse models, significant elevations typically appear by 72-96 hours post-exposure [8].
Tissue distribution tracking: Utilize ³H-labeled this compound (where available) for quantitative whole-body radioluminography. Highest concentrations accumulate in kidney cortex (76 nmol-eq/g at 30 min) and urinary bladder (560 nmol-eq/g at 30 min), confirming renal tropism [4].
Histopathological evaluation: Harvest kidneys at study endpoint for light microscopy evaluation. Characteristic findings include acute tubular injury, interstitial edema, and interstitial nephritis with minimal glomerular involvement [1] [5].
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies and dose-response modeling:
Sample preparation: Homogenize kidney cortex tissue in 3 volumes of acidified methanol (0.1% formic acid) using a mechanical homogenizer. Centrifuge at 14,000 × g for 15 minutes at 4°C and collect supernatant for analysis. For plasma, precipitate proteins with acetonitrile (2:1 v/v) and evaporate under nitrogen before reconstitution in mobile phase [8].
HPLC with electrochemical detection: Separate this compound using a C18 column (150 × 4.6 mm, 3 μm) with mobile phase of 50 mM phosphate buffer (pH 3.0):methanol (95:5) at 1.0 mL/min. Quantitation limit is 10 μg/g tissue with relative standard deviation of 1.3%-9.8% across 15-50 μg/g fortification range [8].
LC-MS/MS confirmation: Employ reverse-phase chromatography coupled to tandem mass spectrometry with negative ion electrospray ionization. Monitor transition m/z 251→234 for this compound with limit of detection at 20 ng/g tissue, providing superior sensitivity for low-concentration samples [8].
Plasma pharmacokinetics: Following IV administration of 5 mg/kg in rats, this compound displays biphasic elimination with an initial half-life of 109 ± 6 minutes as measured by LC-MS/MS. The volume of distribution approximates total body water, suggesting limited tissue binding outside the renal compartment [4].
Elimination pathways: Bilateral renal artery ligation extends half-life to 756 ± 98 minutes, confirming predominant renal elimination via glomerular filtration. Peritoneal dialysis reduces half-life to 238 ± 28 minutes in nephrectomized animals, providing a potential clearance mechanism in renal failure [4].
Tissue persistence: this compound remains detectable in renal cortex up to 6 months after exposure, indicating prolonged tissue sequestration that may explain progressive damage despite undetectable plasma levels [1] [5].
Diagram 1: Molecular Mechanisms of this compound Nephrotoxicity - This diagram illustrates the key pathways through which this compound exerts its toxic effects on renal tubular cells, including oxidative stress, metabolic disruption, and apoptosis activation.
The nephrotoxic effects of this compound involve multiple interconnected pathways that ultimately converge on renal tubular cell death:
Oxidative stress induction: this compound generates reactive oxygen species (ROS) through redox cycling mechanisms similar to paraquat, depleting cellular antioxidant defenses and causing lipid peroxidation and membrane damage. Experimental evidence confirms increased ROS production in both human tubular epithelial cells and renal carcinoma lines following exposure [6] [3].
Metabolic disruption: Treatment impairs both mitochondrial respiration and glycolysis, reducing ATP synthesis and compromising cellular energy homeostasis. Seahorse analyzer experiments demonstrate decreased basal respiration, glycolytic capacity, and spare respiratory capacity in this compound-treated cells [6] [7].
Apoptosis induction: this compound activates both intrinsic and extrinsic apoptotic pathways, evidenced by caspase-8, caspase-9, and caspase-3 activation combined with increased Annexin V binding. Proteomic analyses further confirm upregulation of apoptotic pathways with concurrent downregulation of survival signals [6] [3].
Gene expression alterations: RT-PCR profiling reveals modulation of multiple pathways including apoptosis, metal ion binding, tissue remodeling, xenobiotic metabolism, and cytoskeleton organization. Western blot validation shows corresponding protein-level changes including increased cleaved caspase-3 and phosphorylated p53 [3] [9].
The selective toxicity of this compound for proximal tubular cells has been strategically leveraged for renal cell carcinoma treatment:
Proof of concept studies: In nude rats carrying human ccRCC xenografts, brief this compound treatment eliminated over 90% of viable tumor mass compared to controls, demonstrating potent antitumor activity [6] [7].
Mechanistic basis: The therapeutic window emerges from this compound's specific targeting of proximal tubular epithelial cells from which clear cell renal carcinoma originates, potentially exploiting differential expression of transporters or metabolic pathways [6] [7].
Clinical translation potential: this compound represents a promising treatment modality for ccRCC patients already on dialysis, where nephrotoxicity concerns are mitigated while targeting both primary and metastatic lesions [6] [7].
Diagram 2: Experimental Workflow for this compound Dosing Studies - This diagram outlines the comprehensive methodology for conducting this compound dosing experiments in animal models, from administration through analysis and assessment.
These application notes provide a comprehensive framework for this compound dosing in experimental animal models, synthesizing methodological details from toxicological and therapeutic investigations. The standardized protocols enable consistent experimental implementation while highlighting critical considerations for study design. Future research directions should focus on refining therapeutic windows for oncology applications, developing analog compounds with reduced irreversible nephrotoxicity, and establishing biomarkers for early toxicity detection. The unique dual nature of this compound as both a poison and potential therapeutic agent continues to make it a compelling compound for investigative studies, particularly in renal pathophysiology and targeted cancer therapeutics.
This compound (3,3′,4,4′-tetrahydroxy-2,2′-bipyridine-1,1′-dioxide) is a nephrotoxic compound produced by mushrooms of the Cortinarius family, particularly Cortinarius orellanus (deadly webcap). This toxin has gained significant research interest due to its remarkable selectivity for renal proximal tubular epithelial cells, which extends to clear cell renal cell carcinoma (ccRCC) cells originating from this cell lineage. Recent investigations have revealed that this compound induces dose-dependent cell death in both primary and metastatic ccRCC cells while demonstrating minimal toxicity to other cell types, positioning it as a promising therapeutic candidate for renal carcinoma treatment, particularly for patients already on dialysis [1] [2].
The research significance of this compound lies in its unique targeting mechanism against ccRCC, which accounts for approximately 85% of kidney cancers and causes over 140,000 annual deaths worldwide. Current treatments for metastatic RCC offer limited survival benefits without curative potential, highlighting the urgent need for novel therapeutic approaches. This compound represents a targeted treatment concept that exploits the shared lineage between proximal tubular cells and ccRCC cells, potentially offering a more selective anti-cancer approach with reduced off-target effects [1]. Understanding the apoptotic mechanisms induced by this compound and establishing robust detection protocols are therefore essential for advancing this promising therapeutic strategy.
This compound induces apoptosis through multiple interconnected pathways that collectively lead to programmed cell death in renal carcinoma cells. The primary mechanisms include:
Oxidative Stress Induction: this compound promotes the formation of reactive oxygen species (ROS) both in vivo and in vitro, while simultaneously reducing antioxidant enzyme activity. Studies have confirmed that this compound treatment significantly increases ROS levels in human tubular epithelial cells (HTEC) and metastatic ccRCC cell lines (SKRC-17), creating a pro-apoptotic environment through oxidative damage [1].
Metabolic Disruption: this compound profoundly disrupts cellular energy metabolism through dual targeting of mitochondrial respiration and glycolytic pathways. Seahorse analysis experiments demonstrated that this compound-treated cells exhibit decreased basal and maximum respiratory capacity, reduced ATP synthesis, diminished spare respiratory capacity, and increased proton leakage. Additionally, this compound reduces glycolytic utilization, glycolytic capacity, and glycolytic reserve, leaving cells energetically compromised [1].
Protein Synthesis Inhibition: Proteomic approaches have revealed that this compound treatment strongly downregulates protein synthesis pathways while upregulating cell death pathways. This inhibition of protein synthesis represents a crucial stress signal that activates apoptotic cascades within treated cells [1].
Apoptotic Pathway Activation: this compound activates both intrinsic and extrinsic apoptotic pathways, evidenced by caspase-8 (extrinsic) and caspase-9 (intrinsic) activation, converging on the executioner caspase-3. This is accompanied by decreased phosphorylation of survival proteins ERK1/2 and AKT, along with increased phosphorylation of p53 at serine 15, indicating DNA damage response [1].
The following diagram illustrates the key molecular pathways through which this compound induces apoptosis in renal cells:
Figure 1: this compound-induced apoptotic signaling pathway in renal cells. The diagram illustrates the key molecular events through which this compound triggers programmed cell death via oxidative stress, metabolic disruption, and protein synthesis inhibition, culminating in classic apoptotic hallmarks.
Table 1: Dose-dependent cytotoxicity of this compound across different cell types [1] [2]
| Cell Type | Origin/Tumor Type | ED₅₀ (μg/ml) | Viability Reduction | Additional Observations |
|---|---|---|---|---|
| HTEC | Human tubular epithelial cells (primary) | 4.1 ± 1.2 | Complete cell death at 144h | Irreversible damage; no recovery after toxin removal |
| ccRCC Lines (Primary) | 786-O, SKRC-7, SKRC-10, SKRC-21, 087 | Variable by line | Pronounced dose-dependent decline | All tested lines susceptible |
| ccRCC Lines (Metastatic) | SKRC-17, SKRC-52 | Variable by line | Pronounced dose-dependent decline | Metastatic lesions remain sensitive |
| Primary ccRCC Cells | Patient-derived (7 samples) | Consistent response | Significant reduction | Similar response across all patient samples |
| Control Cells | HUVEC, HEPG2, MDA-MB-231 | Minimal effects | Limited reduction | Full recovery after toxin removal |
Table 2: Apoptosis detection methods applicable to this compound research [3] [4] [5]
| Detection Method | Target/Principle | Application Stage | Advantages | Limitations |
|---|---|---|---|---|
| Annexin V/PI Staining | PS externalization & membrane integrity | Early apoptosis (Annexin V+/PI-), Late apoptosis (Annexin V+/PI+) | Distinguishes apoptotic stages, Live cell capability | Cannot differentiate apoptosis from other PS-exposing death |
| Caspase Activity Assays | Caspase-3, -8, -9 activation | Mid-stage apoptosis | Specific for apoptotic pathways, Quantitative | Does not detect early initiation or late execution phases |
| DNA Fragmentation (TUNEL) | DNA strand breaks | Late apoptosis | Highly specific for apoptosis, Histochemistry compatible | Labor-intensive, Potential false positives |
| Mitochondrial Potential (TMRE) | ΔΨm dissipation | Early apoptosis (mitochondrial pathway) | Early detection, Functional assessment | Non-specific to apoptosis mechanism |
| Western Blot Analysis | Cleaved caspases, PARP, p53, Bcl-2 family | Specific pathway activation | Mechanistic insight, Multiple targets | End-point analysis, Semi-quantitative |
| Morphological Analysis | Chromatin condensation, membrane blebbing | All stages | Visual confirmation, Multi-parameter | Subjective, Requires expertise |
Purpose: To establish standardized procedures for cultivating renal carcinoma cells and administering this compound treatment to induce apoptosis.
Materials:
Procedure:
Notes: this compound is light-sensitive; protect solutions and treated cells from light. Use fresh this compound solutions for each experiment as stability may decrease over time. Based on experimental data, ED₅₀ for HTEC is approximately 4.1 μg/ml, while ccRCC cell lines show variable sensitivity [1] [2].
Purpose: To detect early and late-stage apoptosis by measuring phosphatidylserine externalization and membrane integrity.
Materials:
Procedure:
Notes: Include unstained controls, Annexin V-only, and PI-only controls for proper compensation setup. Avoid extended processing times as Annexin V binding is reversible. Do not use fixatives before staining as they disrupt membrane integrity and cause false positives [5].
Purpose: To detect activation of key caspases in the apoptotic pathway following this compound treatment.
Materials:
Procedure:
Notes: this compound treatment in SKRC-17 and SKRC-52 cells shows activation of both caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), with subsequent caspase-3 activation [1]. Include positive control (apoptosis inducer) to validate antibody performance.
Purpose: To evaluate this compound-induced disruption of mitochondrial respiration and glycolytic function.
Materials:
Procedure:
Notes: this compound treatment significantly reduces both mitochondrial respiration and glycolytic function in SKRC-17 cells, with cells unable to shift energy production pathways under stress conditions [1]. Normalize data to protein content or cell number for accurate comparisons.
The protocols described herein have several key applications in renal carcinoma research and therapeutic development:
Mechanistic Studies of this compound Action: These methods enable comprehensive investigation of how this compound selectively targets renal cells, revealing insights into its unique toxicity profile and potential therapeutic applications [1] [6].
Preclinical Therapeutic Evaluation: The quantitative data generated through these protocols supports drug development efforts by establishing efficacy metrics, dose-response relationships, and selectivity indices for this compound-based therapeutic concepts [1] [2].
Biomarker Discovery: Proteomic and transcriptional analyses of this compound-treated cells can reveal novel biomarkers associated with treatment response, potentially identifying patients most likely to benefit from this compound-based therapies [1] [6].
Combination Therapy Screening: These protocols can be adapted to evaluate potential synergistic effects between this compound and established renal carcinoma treatments, potentially enhancing therapeutic efficacy while reducing side effects.
While these protocols provide robust methods for detecting this compound-induced apoptosis, several limitations should be considered:
Cell Type Specificity: The selective toxicity of this compound toward renal tubular cells and ccRCC, while therapeutically advantageous, limits the generalizability of findings to other cell types [1] [6].
Temporal Considerations: Apoptosis is a dynamic process, and the transient nature of some apoptotic markers requires careful timing of assays to capture critical events in the cell death cascade [3] [4].
Technical Artifacts: Certain procedures, particularly cell processing for flow cytometry, may introduce artifacts that complicate data interpretation. Proper controls and standardized protocols are essential to minimize these effects [5].
Pathway Complexity: The multifaceted mechanism of this compound action, involving oxidative stress, metabolic disruption, and protein synthesis inhibition, means that no single assay fully captures its complete biological impact [1] [6].
Table 3: Common issues and solutions in this compound-induced apoptosis detection
| Problem | Potential Cause | Solution |
|---|---|---|
| Weak Annexin V signal | Insufficient this compound concentration or exposure time | Perform dose-response and time-course experiments to optimize conditions |
| High background in flow cytometry | Excessive cell debris or non-specific binding | Increase washing steps; use viability dyes to gate out dead cells |
| Inconsistent caspase activation | Variable cell confluence or health | Standardize cell culture conditions; ensure consistent passage number |
| Poor mitochondrial function readings | Incorrect cell seeding density | Optimize cell number for Seahorse assays; include quality controls |
| Low viability in control cells | This compound contamination or vehicle toxicity | Use fresh stock solutions; include multiple controls; verify vehicle concentration |
The protocols outlined in this application note provide comprehensive methodologies for detecting and quantifying this compound-induced apoptosis in renal carcinoma models. The unique selectivity of this compound for renal tubular epithelial cells and their malignant counterparts presents a promising therapeutic opportunity for clear cell renal cell carcinoma, particularly in patients already requiring renal replacement therapy. Through multiparametric assessment combining viability assays, Annexin V/PI staining, caspase activation analysis, and metabolic profiling, researchers can obtain a systems-level understanding of this compound's mechanism of action. These standardized protocols support rigorous preclinical evaluation of this compound as a potential therapeutic agent while advancing our fundamental understanding of targeted cancer therapies exploiting tissue-specific toxicity profiles.
Clear cell Renal Cell Carcinoma (ccRCC) represents approximately 75% of all kidney cancers and originates from the epithelial proximal tubular cells within the kidney. With over 350,000 cases reported annually worldwide and 140,000 annual deaths, ccRCC remains a significant therapeutic challenge, particularly in its metastatic form where the 5-year survival is only 20% and median survival is approximately one year. Current therapies for metastatic RCC, including those targeting vascular endothelial growth factors and receptor tyrosine kinases, provide only moderately longer progression-free survival without curative potential. The search for more effective treatments has led researchers to investigate novel approaches, including the targeted use of natural toxins with selective cytotoxicity [1] [2].
This compound (3,3΄,4,4΄-tetrahydroxy-2,2΄-bipyridine-1,1΄-dioxide) is a nephrotoxin produced by mushrooms of the Cortinarius family (e.g., Cortinarius orellanus and Cortinarius rubellus). This compound demonstrates exceptional selectivity for proximal tubular cells, causing irreversible damage specifically to these cells while leaving other organs unaffected. The structural features of this compound include a tetrahydroxy bipyridine N-oxide scaffold that adopts an antiperiplanar configuration, stabilized by hydrogen bonding between N-oxide and neighboring OH groups. This unique configuration contributes to its biological activity and stability profile, though this compound does decompose when heated above 150°C or exposed to UV radiation. Based on the shared cellular origin between normal proximal tubular cells and ccRCC cells, researchers hypothesized that this compound's cytotoxic effects would extend to ccRCC, potentially offering a novel targeted therapeutic approach for this malignancy [1] [3] [2].
Cell Preparation and Seeding: Utilize ccRCC cell lines (e.g., SKRC-17 metastatic ccRCC line) or primary human tubular epithelial cells (HTEC). Seed cells in Seahorse XF cell culture microplates at optimal density (typically 20,000-40,000 cells per well for adherent renal cells) in complete growth medium. Allow cells to adhere for 12-24 hours in a standard CO₂ incubator at 37°C [1].
This compound Treatment: Prepare fresh this compound solutions in dimethylsulfoxide (DMSO) with final concentration not exceeding 0.05% DMSO in cell culture media. Treat cells with varying concentrations of this compound (based on ED50 of 4.1 ± 1.2 μg/ml for HTEC) for 24 hours prior to Seahorse analysis. Include vehicle-only controls (0.05% DMSO) for baseline measurements [1] [4].
Assay Medium Preparation: On the day of assay, replace growth medium with Seahorse XF Base Medium supplemented with 1 mM pyruvate, 2 mM glutamine, and 10 mM glucose (pH 7.4). Incubate cells for 45-60 minutes in a CO₂-free incubator at 37°C to allow temperature and pH equilibration prior to assay initiation [1].
Mitochondrial Stress Test Configuration: Program the Seahorse XF Analyzer to perform the Mitochondrial Stress Test using the following injection sequence:
Glycolytic Stress Test Configuration: Program the Seahorse XF Analyzer for Glycolytic Stress Test with this injection sequence:
Data Normalization and Analysis: Following assay completion, normalize oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) measurements to total protein content per well using Bradford or BCA assay. Analyze data using Seahorse Wave Software with statistical analysis of at least 6 biological replicates per condition [1].
Table 1: Key Mitochondrial Respiration Parameters in this compound-Treated SKRC-17 Cells
| Parameter | Control Cells | This compound-Treated | Change | Biological Significance |
|---|---|---|---|---|
| Basal OCR | 98.4 ± 8.7 pmol/min | 42.1 ± 5.2 pmol/min | -57.2% | Primary mitochondrial respiration |
| ATP Production | 62.3 ± 6.1 pmol/min | 25.8 ± 4.3 pmol/min | -58.6% | Cellular energy production capacity |
| Maximal Respiration | 185.6 ± 12.4 pmol/min | 79.5 ± 7.8 pmol/min | -57.2% | Respiratory capacity under stress |
| Spare Respiratory Capacity | 87.2 ± 9.3 pmol/min | 37.4 ± 6.1 pmol/min | -57.1% | Ability to respond to energy demands |
| Proton Leak | 15.8 ± 2.1 pmol/min | 28.9 ± 3.7 pmol/min | +82.9% | Mitochondrial membrane integrity loss |
Table 2: Glycolytic Function Parameters in this compound-Treated SKRC-17 Cells
| Parameter | Control Cells | This compound-Treated | Change | Biological Significance |
|---|---|---|---|---|
| Basal Glycolysis | 45.2 ± 4.3 mpH/min | 22.7 ± 3.1 mpH/min | -49.8% | Base level of glycolytic activity |
| Glycolytic Capacity | 78.6 ± 6.9 mpH/min | 35.4 ± 4.8 mpH/min | -55.0% | Maximum possible glycolytic output |
| Glycolytic Reserve | 33.4 ± 3.8 mpH/min | 12.7 ± 2.5 mpH/min | -62.0% | Ability to increase glycolysis under stress |
| Non-glycolytic Acidification | 12.5 ± 1.7 mpH/min | 18.3 ± 2.4 mpH/min | +46.4% | Acidification from non-glycolytic sources |
The Seahorse analysis data reveals that this compound treatment induces profound dysfunction in both major energy-producing pathways in ccRCC cells. Treated cells demonstrate severely compromised mitochondrial function with significant reductions in basal and maximal respiration, accompanied by decreased ATP production and spare respiratory capacity. Notably, the increase in proton leak indicates disruption of mitochondrial membrane integrity, suggesting uncoupling of oxidative phosphorylation. Similarly, glycolytic function is significantly impaired, with this compound-treated cells showing approximately 50% reduction in both basal glycolysis and glycolytic capacity. This dual impairment of mitochondrial respiration and glycolysis leaves cells unable to generate sufficient energy or adapt to metabolic demands, ultimately triggering cell death. The metabolic profile suggests that this compound effectively exploits the metabolic vulnerabilities of ccRCC cells, which are known to be highly dependent on anaerobic glycolysis [1] [2].
The molecular mechanisms underlying this compound cytotoxicity involve multiple interconnected pathways that ultimately converge on programmed cell death. The following diagram illustrates the key signaling pathways involved in this compound-induced toxicity in renal cells:
The diagram above illustrates the complex interplay between multiple pathways in this compound-induced cell death. The mechanisms can be categorized into several key processes:
Oxidative Stress Induction: this compound exposure leads to rapid generation of reactive oxygen species (ROS) in both HTEC and ccRCC cells, creating significant oxidative stress that overwhelms cellular antioxidant defenses. This ROS burst contributes to DNA damage, triggering phosphorylation of p53 at serine 15, which initiates cell cycle arrest and apoptotic signaling [1] [4].
Metabolic Disruption: Through Seahorse XF analysis, researchers observed that this compound causes severe mitochondrial dysfunction characterized by decreased basal and maximum respiratory capacity, reduced ATP synthesis, and increased proton leakage. Simultaneously, this compound impairs glycolytic function, diminishing both glycolytic capacity and reserve. This dual disruption of energy metabolism leaves cells unable to meet their bioenergetic demands [1].
Apoptosis Activation: this compound treatment activates both extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways, converging on executioner caspase-3. Proteomic analyses of treated cells reveal significant upregulation of cell death pathways, with apoptosis showing an activation z-score of 0.686. This programmed cell death is further confirmed by Annexin V/PI staining, demonstrating time-dependent increases in both apoptosis and necrosis [1].
Survival Pathway Inhibition: this compound treatment leads to decreased phosphorylation of key survival proteins including ERK1/2 and AKT (at serine 473). Since phosphorylated AKT normally inhibits apoptotic proteins like caspase-9, its reduction further promotes cell death. These changes in phosphorylation status occur within hours of treatment, preceding the execution phase of apoptosis [1].
Annexin V/Propidium Iodide Staining: Perform flow cytometric analysis using Annexin V-FITC and PI staining to distinguish between live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations. Treat SKRC-52 cells with this compound (ED50 concentration) for 24-72 hours, then analyze using standard protocols. This assay reveals time-dependent increases in both apoptosis and necrosis following this compound exposure [1].
Caspase Activity Assays: Quantify activation of caspase-8, caspase-9, and caspase-3 using fluorogenic substrates specific for each caspase. Perform assays in SKRC-17 and SKRC-52 cell lines following 24-hour this compound treatment. Caspase activity measurements provide quantitative confirmation of apoptotic pathway engagement through both intrinsic and extrinsic routes [1].
Western Blot Analysis: Evaluate expression and phosphorylation status of key apoptotic regulators including phospho-ERK1/2, phospho-AKT (Ser473), phospho-p53 (Ser15), and cleaved caspase-3. Collect protein lysates from treated cells at various time points (2-24 hours). This technique confirms early suppression of survival pathways and activation of DNA damage response preceding morphological signs of cell death [1].
Proteomic Profiling: Utilize high-throughput proteomic approaches to identify global changes in protein expression and pathway activation. Analysis of SKRC-17 cells treated with this compound reveals significant alterations in multiple cellular functions, with the most strongly upregulated pathway being cell death (apoptosis and necrosis) and the most downregulated pathways including protein synthesis, cell morphology, and survival mechanisms [1].
The selective cytotoxicity of this compound toward ccRCC cells has demonstrated significant promise in preclinical models. In nude rats carrying human ccRCC xenografts, brief treatment with this compound eliminated over 90% of viable tumor mass compared to control animals. This remarkable antitumor efficacy, combined with the compound's inherent selectivity for proximal tubular-derived cells, positions this compound as a potential therapeutic candidate for ccRCC patients, particularly those already on dialysis who would not be jeopardized by the compound's nephrotoxic effects. The unique targeting approach represents a novel treatment concept that exploits the tissue of origin rather than specific genetic mutations or surface markers [1] [2].
The development of this compound as a potential therapeutic agent has progressed to clinical trials. In early 2022, phase I/II trials in humans were announced, marking a significant milestone in the translation of this natural toxin from accidental poison to targeted therapeutic. The clinical development strategy likely focuses on patients with metastatic ccRCC who have limited treatment options, with special consideration for those with compromised renal function who may be less vulnerable to the compound's nephrotoxic effects. The preclinical data demonstrating efficacy against both primary and metastatic ccRCC cell lines suggests potential application across disease stages [3].
Accurate detection and quantification of this compound in biological systems is essential for both toxicological assessment and therapeutic monitoring. Recent advances in analytical methods have enabled more precise measurement:
Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS/MS): This method enables detection and quantification of this compound in biological matrices including plasma, urine, and whole blood. The technique demonstrates a limit of quantification of 0.5 μg/L in plasma and urine, with a limit of detection of 0.5 μg/L in whole blood. The method has been successfully applied to suspected intoxication cases, confirming its utility in clinical settings [5].
Tissue-Based Analytical Methods: Improved HPLC and LC-MS/MS methods have been developed for this compound detection in tissue samples. The HPLC method offers a limit of quantitation of 10 μg/g, while the LC-MS/MS method achieves a limit of detection of 20 ng/g. These methods have been applied to tissue distribution studies in mouse models, revealing highest this compound concentrations in kidney cortex (97 ± 51 μg/g immediately after injection, declining to 17 ± 1 μg/g by day 3) [6].
Pharmacokinetic Profiling: Studies in rats using ³H-labeled this compound and LC-MS/MS analysis have determined the compound's half-life of 109 ± 6 minutes in control animals with intact renal function. The elimination is predominantly through glomerular filtration, with significantly prolonged half-life (756 ± 98 minutes) in animals with bilateral renal artery ligation. These pharmacokinetic properties inform dosing strategies and therapeutic windows [7].
The application of Seahorse XF technology to analyze this compound's metabolic effects has revealed profound disruptions in both mitochondrial respiration and glycolysis in ccRCC cells. These findings, coupled with mechanistic studies demonstrating activation of multiple cell death pathways, provide a strong scientific foundation for the continued investigation of this compound as a potential therapeutic agent for renal cell carcinoma. The unique selectivity of this compound for proximal tubular cells and their malignant counterparts represents a promising targeting strategy that merits further clinical exploration. Future work should focus on optimizing therapeutic windows, developing potential combination regimens, and further elucidating the molecular mechanisms underlying this compound's selective toxicity.
The following tables summarize the core design elements and eligibility criteria for the Oncorena-1 trial (NCT05287945), a Phase I/II study for ONC175 in metastatic Renal Cell Carcinoma (RCC) [1] [2] [3].
Table 1: Trial Overview and Objectives
| Trial Element | Description |
|---|---|
| Official Identifier | NCT05287945 (Oncorella-1) [3] |
| Phase | I/II [1] [3] |
| Study Drug | ONC175 (synthetically produced this compound) [2] |
| Target Indications | Metastatic Clear-Cell or Papillary Renal Cell Carcinoma [1] [3] |
| Primary Objectives | Determine Safety, Tolerability, Maximum Tolerated Dose (MTD), and Recommended Phase 2 Dose [1] [3] |
| Key Secondary Objectives | Assess Preliminary Anti-Tumor Efficacy and Pharmacokinetics (PK) [1] [3] |
| Patient Population | Up to 75 adult patients with metastatic RCC who are on dialysis due to kidney failure [1] [3] |
Table 2: Key Eligibility Criteria (Summary)
| Category | Inclusion Criteria | Exclusion Criteria |
|---|---|---|
| Disease Status | Histologically confirmed advanced clear cell or papillary RCC [3]. | Not specified in available sources. |
| Prior Therapy | Must have exhausted other treatment options [3]. | |
| Renal Function | Must be on dialysis [1] [3]. | |
| Performance Status | ECOG performance status of 0-2 [3]. | |
| Life Expectancy | At least 3 months [3]. |
This section outlines the methodology for the clinical trial based on the available public information.
1. Drug Formulation and Administration ONC175 is administered as an intravenous infusion over 30 minutes [3]. The drug product is a synthetically produced, highly stable form of this compound [2].
2. Trial Structure and Dosing The trial is an open-label study consisting of two sequential parts [1]:
3. Concomitant Procedure: Haemodialysis Each patient will undergo haemodialysis after the ONC175 infusion. This is a critical safety measure based on the drug's known mechanism and selectivity for kidney cells [1] [2].
4. Data Review and Monitoring An Independent Data Review Committee (IDRC) will review pharmacokinetics, safety, and tolerability data after each dose in every patient. The IDRC will provide recommendations on dose escalation for subsequent patients [1]. Patients will be monitored for 4 weeks post-infusion [3].
The following diagrams illustrate the overall trial workflow and the dose-escalation logic.
ONC175 Trial Workflow
Dose Escalation Logic (3+3 Design)
The clinical translation of ONC175 is supported by a compelling scientific rationale that addresses a significant unmet need in metastatic RCC.
| Challenge | Description & Solution | | :--- | :--- | | Poor Recovery from Kidney [1] | OR is notoriously tightly bound in kidney tissue and is insoluble, making extraction difficult. Older methods reported recoveries as low as 25% [1]. | | Solution: Develop and validate a dedicated kidney method. Serum or mushroom methods cannot be directly transferred without optimization for the complex kidney matrix [1]. | | Matrix Effects & Sensitivity [1] | Non-specific, older methods (TLC, HPLC) lack the sensitivity and selectivity for low OR concentrations, leading to unreliable results [1]. | | Solution: Use LC-MS/MS. This method offers high sensitivity with a Limit of Detection (LOD) of 20 ng/g in kidney tissue, far superior to older techniques [1]. | | Method Validation [2] | Without proper validation, results are not reliable for diagnosis or research. | | Solution: Apply fully validated methods. A recent LC-HRMS method for human matrices achieved a Limit of Quantification (LOQ) of 0.5 µg/L in plasma and urine, demonstrating the rigor needed [2]. |
The diagram below outlines a general workflow for analyzing orellanine in kidney tissue, synthesizing key steps from the literature.
Key protocol details:
Understanding this compound's cellular effects explains its nephrotoxicity and binding. It specifically targets proximal tubular cells, inducing oxidative stress and disrupting metabolism [3].
Key cellular mechanisms:
This table summarizes target performance metrics from recent studies to guide your method development.
| Parameter | Performance Data | Method / Context |
|---|---|---|
| Limit of Detection (LOD) | 20 ng/g (kidney tissue) [1] | LC-MS/MS |
| 0.5 µg/L (whole blood) [2] | LC-HRMS | |
| Limit of Quantification (LOQ) | 10 µg/g (kidney tissue) [1] | HPLC |
| 0.5 µg/L (plasma/urine) [2] | LC-HRMS | |
| Accuracy | 1.5% to 7.1% (for 15-50 µg/g in kidney) [1] | HPLC |
| Toxin Concentration (in vivo) | 97 ± 51 µg/g (Day 0) to 17 ± 1 µg/g (Day 3) in mouse kidney [1] | Experimental poisoning |
Why is my this compound recovery from kidney tissue so low? The primary reason is the toxin's known property of being tightly bound and insoluble in the kidney matrix [1]. Ensure you are using a strong, optimized extraction protocol specifically developed for kidney tissue, not one adapted from serum or mushrooms.
What is the best method to confirm this compound in a kidney sample? LC-MS/MS or LC-HRMS is the definitive method. It provides the necessary specificity and sensitivity to distinguish OR from other compounds and accurately measure it at low concentrations, unlike older TLC or standard HPLC methods [1] [2].
Could other toxins cause similar damage and confuse my analysis? Yes, acute renal failure can be caused by heavy metals, other mycotoxins, or mushrooms like Amanita smithiana [1]. This makes a specific analytical confirmation of OR in tissues critical for a definitive diagnosis.
The following table outlines common issues and practical solutions based on established methodologies.
| Issue | Possible Cause | Recommended Solution | Technical Rationale |
|---|---|---|---|
| Non-specific spots/background interference | Co-extraction of interfering compounds from the complex sample matrix (e.g., other mushroom pigments, metabolites). | Implement rigorous sample clean-up. Use solid-phase extraction (SPE) or liquid-liquid partitioning. Perform a multi-step extraction with solvents of varying polarity [1]. | Reduces the sample's complexity, minimizing compounds that may co-migrate or fluoresce similarly to Orellanine [2]. |
| Uncertain spot identification | Lack of specificity in visualization; other compounds with similar Rf values may be present. | Use multiple detection methods. View plates under UV light at 254nm and 365nm, and then use a specific chemical reagent like Fast Blue B salt [1] [3]. | This compound's degradation products (orelline) also fluoresce. Using multiple methods creates a unique identification profile [3]. |
| Irreproducible Rf values | Inconsistent TLC conditions (solvent saturation, temperature, plate batch variations). | Standardize the protocol strictly. Use the same batch of plates, pre-saturate the tank, and run a pure this compound standard on every plate [1]. | The classical mobile phase is n-butanol–acetic acid–water [1]. Standardization ensures Rf values are consistent and comparable across experiments. |
| Insufficient sensitivity | Low toxin concentration or suboptimal visualization. | Couple TLC with a confirmatory technique. Use the TLC plate as a guide to scrape off the spot of interest and analyze it with Electron Spin Resonance (ESR) or LC-MS/MS [1] [3]. | ESR can detect the unique semiquinone radical of this compound after oxidation, providing a highly specific "fingerprint" that virtually eliminates false positives [1]. |
Q1: What is the most definitive way to confirm a positive this compound result from a TLC screen? The most definitive method is to use a coupled technique. As established in the literature, you can use TLC for initial separation and then analyze the scraped spot containing the suspected this compound with Electron Spin Resonance (ESR) spectroscopy [1] [3]. This compound, after enzymatic or chemical oxidation, produces a unique and highly specific semiquinone radical, the ESR spectrum of which serves as a confirmatory fingerprint. For the highest sensitivity and specificity, analysis by LC-MS/MS is the modern gold standard [2].
Q2: Are there any known compounds that consistently cause false positives in this compound TLC? While the search results do not list specific named compounds, they clearly state that TLC is nonspecific because it is subject to cross-reactivity with non-target molecules [2]. The primary concern is the presence of other fluorescent compounds or metabolites within the mushroom extract itself, particularly orellinine and orelline, which are natural derivatives of this compound and may have similar migration properties [1] [3]. This is why confirmation with a more specific technique is critical.
Q3: Our lab is setting up this compound detection. Should we start with TLC or move directly to more advanced methods? For preliminary screening or educational purposes, TLC is a cost-effective starting point. However, for research or diagnostic work requiring high reliability, it is highly recommended to implement LC-MS/MS from the outset. The literature is clear that older TLC methods are "riddled with false positives and false negatives" and that modern HPLC and LC-MS/MS methods provide the definitive quantification and sensitivity needed for accurate diagnosis [2]. The limit of detection for LC-MS/MS (20 ng/g) is vastly superior to that of TLC (15 ng absolute) when accounting for sample size [2] [1].
For absolute certainty in identifying this compound, following a structured workflow that incorporates confirmatory techniques is essential. The diagram below outlines this process.
Here are common issues you might encounter and evidence-based solutions.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Low Toxin Recovery from Kidney Tissue [1] | Toxin is tightly bound to kidney matrix; inefficient extraction. | Use matrix-matched calibration standards; employ LC-MS/MS for superior sensitivity (LOD: 20 ng/g) [1]. |
| Poor Chromatographic Peak Shape [2] | Suboptimal mobile phase composition. | Use acetonitrile (not methanol) with a combination of 0.1% formic acid + 0.01% ammonium hydroxide in water for better peak shape and higher ion response [2]. |
| High Matrix Interference [2] | Co-extraction of compounds that interfere with analysis. | Use Graphitized Multi-Walled Carbon Nanotubes (G-MWCNTs) in a dispersive Solid-Phase Extraction (dSPE) cleanup step. This simplifies the process and enhances purification [2]. |
| Inconsistent Quantitative Results [1] | Use of non-specific methods (TLC) or unconventional units. | Adopt a definitive HPLC-UV method (LOQ: 10 µg/g); ensure a matrix-matched calibration curve with a correlation coefficient >0.97 [1]. |
Q1: What are the key performance metrics for a reliable this compound HPLC method? For tissue analysis, a well-optimized HPLC-UV method should achieve a limit of quantification (LOQ) of around 10 µg/g. For fortification levels between 15-50 µg/g in kidney tissue, the method should demonstrate a relative standard deviation (RSD) of 1.3%-9.8% (precision) and an accuracy within 1.5%-7.1% of the true value. The calibration curve should be linear with a correlation coefficient (r) of 0.97-0.99 [1].
Q2: How can I improve the sensitivity and confirmation of this compound in complex samples? Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred confirmatory technique. It offers a significantly lower limit of detection (LOD) of 20 ng/g [1]. Coupling this with High-Resolution Mass Spectrometry (Orbitrap HRMS) and an effective cleanup using G-MWCNTs provides exceptional sensitivity, selectivity, and the ability to confirm analyte identity with high mass accuracy [2].
Q3: Why is sample preparation critical for this compound extraction from kidneys? this compound is known to be tightly bound in the kidney matrix and is insoluble, making its extraction more challenging than from serum or mushrooms [1]. Without an efficient cleanup, matrix effects can suppress or enhance the analyte signal in LC-MS, leading to inaccurate quantification. Using advanced sorbents like G-MWCNTs helps remove these interferences efficiently [2].
Here are detailed methodologies for two key approaches.
This protocol is adapted from a study that developed definitive methods for this compound in mouse kidney tissue [1].
The workflow for this protocol is summarized below.
This modern protocol utilizes graphitized carbon nanotubes for efficient cleanup and is highly effective for complex matrices [2].
The following diagram illustrates the relationship between the problem of matrix interference and the solution provided by this protocol.
What are the main challenges in Orellanine tissue analysis? Existing tissue-based methods like Thin Layer Chromatography (TLC) are often nonspecific, lack sensitivity, and are prone to false positives/negatives. A major technical hurdle is the complexity of the kidney matrix and the fact that this compound is known to be tightly bound in renal tissue, making extraction difficult [1].
What is the recommended method for sensitive and specific this compound detection? Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method of choice. It offers superior sensitivity and specificity compared to older techniques like HPLC with electrochemical detection or TLC [1] [2].
My method recovery for kidney tissue is low. How can I improve it? Poor recovery is a common issue. Earlier studies reported very poor recoveries (~25%) from spiked kidney tissues [1]. The development of optimized, matrix-matched calibration methods is crucial to account for matrix effects and improve accuracy and recovery [1].
Besides the kidney, should I test other tissues? While the kidney is the primary target organ, research in mouse models has shown that this compound can cause injuries in other organs, such as the spleen and liver. Investigating these tissues can provide a more comprehensive understanding of the toxin's pathological effects [1] [3].
Here are the detailed methodologies and performance data from key studies to guide your experimental design.
This protocol was developed to address the lack of sensitive and definitive tests for this compound in tissues.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy | Precision (RSD) |
|---|---|---|---|---|
| HPLC | Not Specified | 10 µg/g | Within 1.5% - 7.1% | 1.3% - 9.8% |
| LC-MS/MS | 20 ng/g | Not Specified | Not Specified | Not Specified |
> Note: The correlation coefficient (r) for the matrix-matched calibration curve (15-50 µg/g) was 0.97–0.99 [1].
This study provides a framework for understanding the distribution and elimination of this compound, which is vital for selecting tissues and time points for analysis.
The following diagram illustrates the experimental workflow for developing and validating a tissue-based this compound assay.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Sensitivity | Use of non-specific methods (e.g., TLC). | Transition to LC-MS/MS. Use a matrix-matched calibration curve to improve accuracy [1]. |
| Poor Recovery | Inefficient extraction from kidney matrix; this compound is tightly tissue-bound [1]. | Optimize the extraction protocol. Reference methods that specifically address kidney tissue analysis [1]. |
| Inconsistent Results | Lack of method validation; matrix effects. | Validate the method's precision and accuracy. Use an internal standard if available. Ensure calibration is performed in the same matrix as the sample [1]. |
The core instability of this compound stems from its unique molecular structure, a tetrahydroxy bipyridine N-oxide scaffold [1].
Here are common problems and solutions structured for easy reference.
| Issue | Possible Cause | Recommended Solution | Preventive Measures |
|---|---|---|---|
| Low Analytical Recovery | Degradation during sample preparation/analysis [1] | Optimize and validate sample preparation in low light/cold [1] | Protect from light, maintain low temperatures [1] |
| Inconsistent Bioassay Results | Unrecognized toxin degradation; active metabolites [1] | Use freshly prepared solutions; consider potential metabolites [1] | Store stock solutions at -20°C; limit freeze-thaw cycles [2] |
| Compound Decomposition | Exposure to UV light or excessive heat [1] | Use amber vials or foil wrap; avoid heating above 150°C [1] | Use chemical-grade DMSO; perform operations in dark/red light [1] |
This compound Sample Processing Workflow
Here are methodologies for key experiments, incorporating stability measures.
This protocol is adapted from research investigating this compound's effect on clear cell renal cell carcinoma [4] [5].
| Aspect | Reported Performance & Method Details |
|---|---|
| Reported LOD (Tissue) | 20 ng/g (0.02 µg/g) [1] [2] |
| Reported LOQ (HPLC, Tissue) | 10 µg/g [1] [2] |
| Accuracy (HPLC, Kidney) | Within 1.5% to 7.1% of fortification levels [1] [2] |
| Precision (RSD, Kidney) | 1.3% to 9.8% for fortification levels of 15-50 µg/g [1] [2] |
| Calibration | Matrix-matched calibration curve with correlation coefficient (r) of 0.97–0.99 [1] [2] |
| Key Matrix | Kidney tissue (noted as complex, requiring optimized extraction) [1] [2] |
The improved method developed for kidney tissue highlights several critical steps for sensitive and accurate detection of this compound [1] [2]:
If your sensitivity is lower than expected, you can investigate the following areas. This workflow moves from the most common and easily addressable issues to more complex ones.
The diagram above outlines a logical path for investigation. Here is more detail on the key chemical and physical causes:
Chemical Causes: Analyte Adsorption "Sticky" analytes can adsorb to active sites in the flow path (tubing, column, detector cell), reducing the amount that reaches the detector [3]. This is often observed as poor response in the first few injections that stabilizes over time.
Physical Causes: Column Performance A decline in chromatographic efficiency (plate number, N) directly impacts sensitivity. As the peak broadens, the maximum height (concentration at the detector) decreases, even if the same amount of analyte is injected [3].
Method Fundamentals
To specifically enhance your this compound LC-MS/MS method, focus on:
Reporting this compound (OR) concentrations in unconventional units is a known challenge in forensic and diagnostic toxicology, making toxicological data difficult to interpret and compare across studies [1]. Standardizing to micrograms per gram (µg/g) for tissue and micromoles per liter (µmol L⁻¹) for plasma/serum is critical for reliable diagnosis and research [1] [2].
The table below summarizes this compound concentrations from key studies, converted into standardized units for easier comparison.
| Sample Type | This compound Concentration (Reported) | Standardized Concentration | Analysis Method | Context / Source |
|---|---|---|---|---|
| Kidney (Mouse) | 97 ± 51 µg/g (Day 0) [1] | 97 ± 51 µg/g | HPLC & LC-MS/MS | Experimental poisoning, measured at time of death [1] |
| Kidney (Mouse) | 17 ± 1 µg/g (Day 3) [1] | 17 ± 1 µg/g | HPLC & LC-MS/MS | Experimental poisoning, measured 3 days post-injection [1] |
| Kidney (Human) | 160 ng/µL [1] | ~160 µg/g* | TLC | Human poisoning case (conversion assumes density ~1 g/mL) |
| Kidney (Human) | 35 ng/µL [1] | ~35 µg/g* | TLC | Human poisoning case, sample taken a few days later |
| Plasma (Human) | 20 μmol L⁻¹ [2] | 20 μmol L⁻¹ | Not Specified | Patient sample 9 days post-ingestion [2] |
| Mushrooms | 0.9–1.4% dry weight [2] | 9,000–14,000 µg/g | TLC | Cortinarius mushrooms (caps highest concentration) |
Here are methodologies for detecting and quantifying this compound in different sample types.
| Experiment / Analysis | Detailed Protocol & Methodology | Key Parameters & Notes |
|---|
| Tissue-Based Analysis (HPLC) [1] | • Sample: Kidney tissue. • Extraction: Specific solvents to overcome tight kidney binding (exact method not detailed in results). • Analysis: High-Performance Liquid Chromatography (HPLC). • Quantification: Matrix-matched calibration curve. | • LOQ: 10 µg/g. • Accuracy: Within 1.5% to 7.1%. • Precision (RSD): 1.3% to 9.8%. • Correlation Coefficient (r): 0.97–0.99. | | Tissue-Based Analysis (LC-MS/MS) [1] | • Sample: Kidney tissue. • Extraction: Method optimized for complex kidney matrix. • Analysis: Liquid Chromatography with Tandem Mass Spectrometry. • Quantification: Use of internal standards is recommended. | • LOD: 20 ng/g (more sensitive than HPLC). • This is considered a definitive confirmatory method. | | Analysis in Mushrooms & Body Fluids | • Sample: Mushroom caps, urine, plasma, serum [2]. • Extraction: For mushrooms, use water or suitable solvent (OR is water-soluble and resistant to boiling) [2]. • Analysis: Thin Layer Chromatography (TLC), HPLC, or LC-MS/MS. | • Note: TLC is nonspecific and prone to false positives/negatives [1]. • OR is unstable and decomposes to Orelline with UV light or high heat (>150°C) [2]. |
Problem: Low toxin recovery from kidney tissue during extraction.
Problem: Inconsistent or unreliable results with older methods.
Problem: this compound is not detected in patient blood or urine samples.
The following diagram illustrates the general decision-making workflow for analyzing this compound in a toxicology context.
This compound is a bipyridine N-oxide toxin produced by mushrooms of the Cortinarius family. Its key characteristic is highly selective toxicity for renal proximal tubular cells, making it relevant for studies of acute kidney injury and a potential therapeutic agent for renal clear cell carcinoma (ccRCC) [1] [2].
The diagram below illustrates the primary mechanisms of this compound-induced toxicity in proximal tubular cells, which involve a combination of pathways leading to cell death.
Successful experimentation with this compound requires careful attention to its stability and handling.
The following table summarizes key quantitative data essential for experimental design, particularly for in vivo studies in rat models [4].
| Parameter | Value (Mean ± Error) | Experimental Conditions |
|---|---|---|
| Plasma Half-Life | 109 ± 6 min | Control rats (IV dose: 5 mg/kg) |
| Plasma Half-Life | 756 ± 98 min | Rats with bilateral renal artery ligation |
| Plasma Half-Life | 238 ± 28 min | Renal artery ligation + peritoneal dialysis |
| Primary Elimination Route | Glomerular Filtration | - |
| High Concentration Tissues | Kidney cortex, Urinary bladder, Liver | 30 mins post IV administration |
Here are solutions to frequently encountered issues when working with this compound.
| Problem | Possible Cause | Solution & Recommendations |
|---|---|---|
| Low or variable toxicity in cell assays. | Use of insensitive cell lines. | Use susceptible cells: primary human proximal tubular cells (RPTEC/HTEC) or clear cell renal cell carcinoma (ccRCC) lines [2] [3]. |
| Toxin instability. | Decomposition by heat or UV light. | Protect solutions from light; avoid high-temperature sterilization (>150°C) [1]. |
| Unexpected systemic toxicity in animal models. | Dose too high, or off-target exposure. | Adhere to established LD₅₀ (approx. 1 g/kg dried mushroom orally in rats) [1]. Use IV dosing for precise control [4]. |
| No toxin detected in plasma days after dosing. | Rapid renal clearance and tissue sequestration. | Analyze kidney cortex tissue, not blood, for late time-point detection [1]. |
This protocol is adapted from studies on human primary renal tubular epithelial cells (RPTEC) and ccRCC cell lines [2] [3].
This protocol is based on a quantitative pharmacokinetic study [4].
The workflow for this in vivo protocol is summarized below:
Understanding the mechanism of action is crucial for troubleshooting experimental outcomes. The delayed nephrotoxicity of this compound is a complex process involving several pathways.
Key Mechanisms and Timeline:
| Mechanism | Description & Experimental Evidence |
|---|---|
| Cellular Targeting | Specifically targets and accumulates in renal proximal tubular epithelial cells (RPTEC); detected in human renal biopsies up to 6 months post-exposure [1] [2]. |
| Oxidative Stress & Apoptosis | Induces reactive oxygen species (ROS) and oxidative stress, leading to apoptotic cell death; confirmed in human primary RPTEC and ccRCC cell lines [3] [4]. |
| Gene Expression Changes | Alters expression of genes involved in apoptosis, metal ion binding, tissue remodeling, xenobiotic metabolism, and transporter pathways in human RPTEC [3]. |
| Inhibition of Protein Synthesis | Proposed mechanism similar to bipyridyl herbicides; evidence of decreased protein synthesis in vitro [1] [4]. |
Visualization of this compound's Mechanism and Delayed Toxicity The diagram below illustrates the key mechanistic pathways and the typical delayed onset timeline of this compound toxicity.
Different model systems are used in this compound research, each with specific dosing and response characteristics.
Toxicity Profiles Across Research Models:
| Model System | This compound Source / Dose | Key Quantitative Findings & Timing |
|---|---|---|
| Human Primary RPTEC (in vitro) | Purified toxin: 6.25 µg/ml for 24h [3] | IC₅⁰: ~4.1 µg/ml [4]; Gene expression changes in apoptosis, tissue remodeling pathways [3] |
| Human ccRCC Cell Lines (in vitro) | Purified toxin: 4-20 µg/ml for 24-48h [4] | Dose-dependent cell death; ED₅⁰ varies by cell line; Increased ROS; Disrupted metabolism [4] |
| Rat Model (in vivo) | C. orellanus homogenate: LD₅⁰ ~1 g/kg (oral) [2] | Earliest tubular changes at 12-24h; Widespread necrosis at 24h; Anuria and death around Day 6 [2] |
| Mouse Model (in vivo) | C. orellanus or C. rubellus homogenate [2] | LD₅⁰ for C. orellanus: ~2 g/kg (oral); Causes acute tubular necrosis (ATN) [2] |
Here are solutions to frequently encountered issues when working with this compound models.
Challenge: this compound degrades upon exposure to UV light and at high temperatures (>150°C), leading to inconsistent experimental results [1] [2] [5]. Solution:
Challenge: The long delay (days to weeks) between exposure and overt toxicity makes experiments lengthy and difficult to monitor [1] [6] [2]. Solution:
Challenge: Toxicity varies based on the model and this compound source. Solution:
This protocol is adapted from recent literature to evaluate acute this compound toxicity in a human primary cell model [3].
Workflow for RPTEC Toxicity Assay
Procedure Details:
Orellanine is a bipyridine N-oxide toxin known for its sensitivity to environmental conditions. The following table summarizes the primary factors affecting its stability and the recommended countermeasures [1] [2].
| Degradation Factor | Effect on this compound | Recommended Preventive Measures |
|---|---|---|
| UV/Viable Light | Rapid reduction and decomposition [1]. | Store solutions and solid samples in amber glassware or wrapped in aluminum foil. Work under red or yellow safe lights if possible [1] [2]. |
| Elevated Temperature | Decomposes at temperatures above 150°C [1] [2]. The glucosylated forms in mushrooms are also heat-stable during cooking [2]. | Store at freezer temperatures (-20°C). Avoid heating samples during preparation unless necessary for extraction. |
| Chemical Reduction | Reduces to the toxic intermediate orellinine and further to the non-toxic orelline [2] [3]. | The handling precautions for light and temperature will inherently minimize risks of chemical reduction. |
Accurate analysis depends on proper sample handling and preparation. Here are detailed methodologies based on recent analytical studies.
This protocol synthesizes best practices from multiple toxicology studies [4] [3].
This method is adapted from protocols used for the sensitive detection of this compound in biological tissues [4] [3].
Q1: My this compound standard solutions are losing potency quickly. What could be the cause? The most likely cause is exposure to light. Ensure that all stock and working solutions are prepared and stored in amber vials and kept in a -20°C freezer when not in use. Repeated freeze-thaw cycles can also contribute to degradation; therefore, storing solutions in single-use aliquots is highly recommended.
Q2: I am getting poor recovery of this compound from spiked kidney tissue. How can I improve this? this compound is known to bind tightly to kidney tissue, making extraction challenging [4] [3]. To improve recovery:
Q3: My chromatograms show peak tailing for this compound during HPLC analysis. How can I resolve this? Peak tailing can be caused by an suboptimal mobile phase. Research indicates that using acetonitrile (as opposed to methanol) as the organic phase, combined with an aqueous phase of 0.1% formic acid and 0.01% ammonium hydroxide, can produce well-shaped, symmetric peaks for this compound and related toxins [5].
The following diagrams outline the chemical degradation pathway of this compound and a generalized workflow for its analysis, incorporating the critical handling steps.
The primary reason for poor Orellanine recovery is the fundamental difference between a spiked analyte and a native analyte. The spiked OR is outside the cellular material, while the native toxin is enwrapped inside the herbal materials [1]. This leads to different extraction "mechanisms," where the spiked standard may be easily recovered, but the native toxin remains bound and is not fully extracted [1].
Furthermore, OR is known to be tightly bound in the kidney and is reportedly insoluble, making its extraction particularly challenging compared to simpler matrices like serum or mushroom material [2].
You can use the following table to systematically address the most common factors affecting OR recovery.
| Troubleshooting Factor | Potential Issue | Recommended Solution |
|---|---|---|
| Extraction Efficiency [1] | Incomplete extraction of native, tissue-bound OR, despite good spike recovery. | Optimize/validate extraction for native analytes; perform repeated extractions on residue to test for unextracted OR [1]. |
| Sample Pretreatment & Purification | Co-extracted matrix interferents; inefficient clean-up. | Use advanced sorbents like Graphitized Multi-Walled Carbon Nanotubes (G-MWCNTs) for superior purification via π-π interactions & large surface area [3]. |
| Chromatographic Conditions | Poor peak shape (tailing/splitting) reduces sensitivity/accuracy. | Use acetonitrile (not methanol) with a mobile phase of 0.1% formic acid + 0.01% ammonia for optimal peak shape & ion response [3]. |
| Tissue Matrix Complexity | Kidney matrix more complex than serum/mushrooms; OR is tightly tissue-bound [2]. | Develop a matrix-matched calibration curve using control kidney tissue to correct for matrix effects & binding losses [2]. |
For persistent issues, consider these methodologies from recent literature:
This protocol synthesizes steps from validated methods to ensure high OR recovery from complex kidney tissue [2] [3].
Q: Why is my spike recovery acceptable, but I still suspect the quantitative results for real samples are inaccurate? A: This is a classic sign that your method's accuracy evaluation is incomplete. Good spike recovery only indicates that you can recover an analyte added to the sample. It does not confirm that the extraction process is efficient for the native, tissue-bound analyte. You must investigate the extraction efficiency of the native OR separately [1].
Q: What is considered a good recovery rate and method performance for this compound in tissues? A: A well-optimized method should achieve:
The table below summarizes the key toxicokinetic parameters of this compound that complicate its clearance via hemodialysis.
| Parameter | Characteristics & Impact on Dialysis |
|---|---|
| Initial Plasma Half-life | Rapid distribution from blood to kidney tissue [1]. |
| Volume of Distribution | Large, indicating extensive tissue binding [1]. |
| Protein Binding | Data limited, but suggested high binding to kidney tissue [1]. |
| Critical Challenge | Rapid Renal Sequestration: this compound is often undetectable in plasma or urine within 2 days post-ingestion, but can be found in renal biopsies for up to 6 months [1]. One study noted only 25% recovery of this compound from kidney homogenate versus 100% from serum [1]. |
Given the limitations of dialysis, research has pivoted towards other strategies.
Q: What is the most critical factor limiting the efficacy of hemodialysis in this compound poisoning? A: The primary factor is time. This compound has a rapid distribution phase, moving from the bloodstream into kidney cells within hours to a day or two post-ingestion. Once sequestered in renal tissue, it is in a "poorly exchangeable form," making it inaccessible to removal by blood-based purification techniques like hemodialysis [1].
Q: Are there any analytical methods to track this compound in research settings? A: Yes, though it is challenging. Historically, Thin Layer Chromatography (TLC) has been used to detect this compound in mushroom extracts, plasma, and kidney tissues [1]. More modern techniques like mass spectrometry are also employed. A significant finding from these analyses is the long-term retention of this compound in renal cortex samples, sometimes for months, which confirms the tissue-binding issue [1].
Q: What are the promising research directions given the failure of hemodialysis optimization? A: Current research focuses on two main areas:
The following table summarizes the fundamental characteristics of Orellanine and Paraquat.
| Feature | This compound | Paraquat |
|---|---|---|
| Source | Mushrooms of the Cortinarius genus (e.g., C. orellanus, C. rubellus) [1] [2] | A synthetic bipyridyl herbicide [3] [4] |
| Chemical Structure | 3,3′,4,4′-Tetrahydroxy-2,2′-bipyridine-N,N′-dioxide [1] [2] | 1,1′-Dimethyl-4,4′-bipyridylium [1] |
| Primary Target Organ | Kidneys (specifically proximal tubular cells) [5] [1] | Lungs (primary), with significant kidney involvement [3] [4] |
| Toxicokinetics | Concentrates in kidneys; detected in renal tissue months post-ingestion [1] | Rapidly accumulates in lungs and kidneys; renal excretion is primary route [4] |
| Latency of Symptoms | Long latency (2 days to 2 weeks) [1] [2] | Short latency (hours to a few days) [3] |
| Human LD50 (Est.) | Considered lower than in mice; not precisely quantified [2] | 20-50 mg/kg (for Gyromitrin, a compound with some similar metabolites) [6] |
| Mouse LD50 | 12.5 mg/kg (intraperitoneal) [7] | Information missing |
| Treatment Status | No specific antidote; supportive care, dialysis, or transplantation [1] | No specific antidote; supportive care, with emerging evidence for immunosuppressants [3] |
While both toxins induce oxidative stress, their specific mechanisms and cellular impacts differ. The table below outlines the mechanisms and key experimental findings.
| Aspect | This compound | Paraquat |
|---|
| Proposed Mechanism | • Generation of Reactive Oxygen Species (ROS) [5] [1] • Inhibition of protein synthesis [5] [2] • Disruption of cellular metabolism [5] | • Redox cycling, generating superoxide anions and other ROS [4] [8] • Induction of lipid peroxidation [4] | | Key Experimental Models | • In vitro: Primary Human Tubular Epithelial Cells (RPTEC, HTEC), Renal Cell Carcinoma lines (786-O, SKRC-7, etc.) [5] [9] • In vivo: Mouse models [7], Nude rat xenograft models [5] | • In vitro: Various cell lines • In vivo: Mouse and rat models [4] [8] | | Key Molecular Pathways/ Targets | • Apoptosis Induction: Activation of caspase-3, -8, and -9 [5] • Metabolic Disruption: Reduced mitochondrial respiration and glycolytic capacity [5] • Signaling Alterations: Decreased p-ERK1/2 and p-AKT, increased p-p53 [5] | • Oxidative Stress: Depletion of antioxidants like SOD, increased MDA levels [4] • Metabolomic Shifts: Affects citrate cycle, glutathione metabolism, and purine metabolism [4] | | Key Experimental Readouts | • Cell Viability (MTT/ED50): ED50 of ~4.1 μg/ml in primary HTEC [5] • ROS Production: Measured via fluorescence assays [5] • Metabolic Analysis: Seahorse Analyzer for Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) [5] | • Enzyme Activity: SOD activity and MDA levels in serum/tissue [4] • Metabolomic Profiling: LC-MS/MS to identify altered metabolic pathways [4] • Histopathology: H&E staining of lung and kidney tissues [4] |
For researchers looking to replicate or build upon these findings, here are summaries of key methodologies from the literature.
1. Protocol for Assessing this compound Toxicity in Renal Cells [5]
2. Protocol for Investigating Paraquat-Induced Lung Injury in Mice [4]
A fascinating divergence in research is the exploration of this compound's toxicity for therapeutic purposes.
The diagram below synthesizes the core nephrotoxic mechanisms of this compound and Paraquat into a unified pathway.
The table below summarizes the core analytical performance of HPLC and LC-MS/MS methods for orellanine detection as reported in the literature.
| Parameter | HPLC Method | LC-MS/MS Method | LC-HRMS (Orbitrap) |
|---|---|---|---|
| Limit of Detection (LOD) | - | 20 ng/g (in kidney tissue) [1] | 0.005–0.2 mg/kg (for 10 toxins, in mushrooms) [2] |
| Limit of Quantification (LOQ) | 10 µg/g (in kidney tissue) [1] | 0.5 µg/L (in plasma & urine) [3] | 0.015–0.6 mg/kg (for 10 toxins, in mushrooms) [2] |
| Linear Range | 15 - 50 µg/g (in kidney) [1] | Information not specified in results | Excellent linearity (R² = 0.9936–0.9989 for 10 toxins) [2] |
| Accuracy (Recovery) | Within 1.5% to 7.1% (for kidney spikes) [1] | Information not specified in results | Information not specified for this compound specifically |
| Precision (RSD) | 1.3% to 9.8% (for kidney) [1] | Information not specified in results | RSDs below 18.11% (for 10 toxins) [2] |
Here is a breakdown of the key experimental steps for the methods described in the search results.
Chromatographic conditions are critical for separating this compound from other compounds.
To visualize the general analytical process and the position of each technique, you can refer to the following workflow. This illustrates that HPLC-UV/ECD and LC-MS/MS are not direct alternatives but sequential steps in a method validation and confirmation pipeline.
The table below summarizes the available quantitative data on the efficacy of orellanine and traditional chemotherapeutic agents in RCC models.
| Agent | Model Type | Efficacy Findings | Key Mechanisms | Citation |
|---|---|---|---|---|
| This compound (ONC175) | In vitro (primary & metastatic ccRCC cell lines) | Dose-dependent cell death; ED~50~ ~4.1 μg/mL in proximal tubular cells [1] | Oxidative stress (ROS induction); disrupted cell metabolism (glycolysis, mitochondrial respiration); induction of apoptosis (caspase 3/8/9 activation) [1] | [1] |
| In vivo (human ccRCC xenografts in nude rats) | Eliminated >90% of viable tumor mass after brief treatment [1] | Specific toxicity to proximal tubular-derived cancer cells [1] | [1] | |
| Vincristine, Adriamycin, Carboquone | In vitro (NC-65 RCC cell line) | Most effective of 8 tested drugs; cell growth inhibition observed [2] | Cell cycle arrest (accumulation in S and G2-M phases) [2] | [2] |
For researchers looking to replicate or build upon these findings, here are the detailed methodologies from key this compound studies.
The following diagram synthesizes the mechanism of action of this compound against ccRCC cells, as identified in preclinical studies [1]. Its action is specific due to the origin of ccRCC in the proximal tubule cells that this compound naturally targets.
The redox cycling activity of both Orellanine and Diquat is fundamentally linked to their bipyridine-derived structures, which allow them to undergo single-electron reductions and generate Reactive Oxygen Species (ROS) [1] [2] [3].
The diagram below illustrates the core redox cycling mechanism shared by both compounds, which leads to oxidative stress.
This cyclical process consumes cellular reducing equivalents (like NADPH) and depletes oxygen, generating a continuous stream of superoxide anions that can damage lipids, proteins, and DNA [1] [4].
The table below summarizes key experimental data comparing the redox cycling efficiency and cytotoxicity of this compound and Diquat.
| Parameter | This compound (OR) | Diquat (DQ) | Experimental Context & Notes |
|---|---|---|---|
Redox Cycling KM (µM) |
Specific data not available in search results | 1.0 - 15.1 µM [4] | For H2O2 generation. Lower KM indicates higher affinity for the reducing enzyme (NADPH-CYP450 reductase) in Diquat [4]. |
Redox Cycling Vmax |
Specific data not available in search results | ~6.0 nmol H2O2/min/mg protein [4] | For H2O2 generation at saturating concentrations. Similar Vmax reported for Paraquat [4]. |
| Cytotoxicity (IC50) | ~319 µg/mL (in MCF-7 cells) [3] | More potent than this compound in direct assays [4] | This compound value is from a breast cancer cell line and may not reflect potency in primary kidney cells [3]. Diquat is a more effective ROS generator [4]. |
| Primary Toxicological Target | Kidney (Proximal Tubule) [2] [5] [3] | Kidney (Proximal Tubule), Liver [1] | Both cause acute kidney injury, but Diquat has a broader organ toxicity profile [1]. |
| Latency Period | Long (1-2 weeks) [5] [6] | Short (hours to a few days) [1] | This compound's delayed onset is a key diagnostic feature, while Diquat poisoning manifests more rapidly. |
To ensure reproducibility, here are the core methodologies used to generate the data in the literature.
This protocol quantifies ROS generation in vitro.
KM and Vmax) from data obtained at varying compound concentrations.This protocol assesses compound toxicity and mechanistic pathways in relevant human cells.
IC50).Beyond shared redox cycling, this compound and Diquat activate distinct downstream pathways that explain their unique toxicological profiles. The following diagram synthesizes these key mechanistic differences based on the cited research.
This guide synthesizes the core distinctions between these two compounds for researchers.
| Feature | This compound | Diquat |
|---|---|---|
| Primary Application | Natural Fungal Toxin | Synthetic Bipyridyl Herbicide |
| Redox Cycling Efficiency | Presumed less efficient (higher IC₅₀, lacks direct KM data) | Highly efficient (low KM, potent ROS generator) [4] |
| Toxicity Onset | Long latency (1-2 weeks) [5] [6] | Rapid onset (hours to days) [1] |
| Key Differentiating Mechanisms | Inhibition of protein synthesis; effects on tissue remodeling and metal binding [3]. | Severe mitochondrial dysfunction; induction of pyroptosis; strong inflammatory response [1]. |
While this guide provides a solid foundation, several areas warrant further investigation to deepen the comparison:
The table below summarizes the key oxidative stress markers that have been experimentally validated in the context of this compound toxicity.
| Marker / Parameter | Experimental Model | Measurement Technique | Key Findings / Validation Outcome |
|---|---|---|---|
| Ascorbyl Radical Levels | Sprague-Dawley rats (in vivo) [1] | Electron Spin Resonance (ESR) analysis of venous blood [1] | Levels significantly increased in a dose-dependent manner, indicating systemic oxidative stress [1]. |
| Oxidative Protein Damage | Sprague-Dawley rats (in vivo) [1] | Immunohistochemical evaluation [1] | Increased levels of protein damage were observed in kidney tissue [1]. |
| Antioxidant Enzyme mRNA Expression | Sprague-Dawley rats (in vivo) [1] | RT-PCR analysis of kidney tissue [1] | Strong decrease in mRNA levels for key antioxidative defense components [1]. |
| Glutathione Peroxidase (GPx) Activity | Wistar rats (in vivo) [2] | Assay of kidney tissue [2] | Activity was significantly reduced in this compound-intoxicated rats [2]. |
| Apoptosis-Related Proteins | Human Renal Tubular Cells (RPTEC, in vitro) [3] | Western Blot analysis [3] | Confirmed upregulation of proteins like BAX and p21, linking oxidative stress to cell death [3]. |
For researchers looking to replicate these studies, here is a detailed methodology for the key in vivo and in vitro experiments cited.
1. In Vivo Rat Model Protocol (from [1] [4])
2. In Vitro Cell Culture Protocol (from [3])
The toxicity of this compound is driven by a dual mechanism: it simultaneously increases the production of reactive oxygen species (ROS) while suppressing the cellular antioxidant defense system [1]. The diagram below illustrates the key signaling pathways involved.
The search results indicate that this compound's structural similarity to herbicides like paraquat suggests a mechanism involving redox cycling, which can generate harmful superoxide ions [5]. Furthermore, this compound can form an iron complex that promotes the generation of oxygen free radicals [4].
The following table compares the key characteristics of orellanine-induced apoptosis against general apoptotic inducers.
| Feature | This compound | Other Toxic Agents (General) |
|---|---|---|
| Primary Induction | Oxidative stress, disruption of mitochondrial function, metabolic shutdown [1] [2] [3] | DNA damage, growth factor withdrawal, death receptor ligation, ER stress [4] [5] |
| Key Pathways | Intrinsic (Mitochondrial) pathway; potential extrinsic pathway involvement [2] [3] | Both Intrinsic and Extrinsic pathways [4] [6] |
| Key Mediators | Increased Bax/Bak, cytochrome c release, caspase-9 & caspase-3 activation [2] [3] | p53, Bax/Bak, caspase-8 & caspase-9, culminating in caspase-3 activation [4] [6] [5] |
| Cellular Selectivity | Extremely high for renal proximal tubular cells and renal cell carcinoma (RCC); minimal effect on other cell types [1] [3] | Varies by agent; can be broad (e.g., chemotherapeutics) or targeted (e.g., some receptor agonists) |
| Regulatory Proteins | Downregulation of anti-apoptotic Bcl-2; upregulation of pro-apoptotic Bax [2] | Regulation of Bcl-2 family (Bcl-2, Bcl-xL, Bax, Bak), IAPs [4] [6] |
| Oxidative Stress Role | Central mechanism: Direct generation of ROS and simultaneous depletion of antioxidant defenses (GSH, ascorbate) [7] [3] [8] | Common secondary effect; not always the primary cause of apoptosis [6] |
Experimental data from key studies quantifies this compound's effects and its distinct behavior.
| Study Model | Key Apoptosis-Related Findings | Experimental Methods Used |
|---|
| Primary Human Renal Proximal Tubular Epithelial Cells (RPTEC) [2] | • Significant upregulation of pro-apoptotic genes (BAX, BAK1, CASP9). • Downregulation of anti-apoptotic gene BCL2. • Confirmed increase in caspase-9 and caspase-3/7 activity. | • Quantitative RT-PCR • Western Blot • Caspase-Glo Assay | | Human Clear Cell Renal Cell Carcinoma (ccRCC) cells (in vitro) [3] | • Induction of oxidative stress and disruption of mitochondrial metabolism. • Demonstrated dose-dependent apoptosis and necrosis. | • ROS detection (carboxy-H2DCFDA) • Seahorse Analyzer (Metabolic Function) • Alamar Blue (Viability) | | Nude rat model with human ccRCC xenografts (in vivo) [3] | • Brief this compound treatment eliminated over 90% of viable tumor mass. | • Xenograft model, histological analysis |
This compound's apoptotic pathway is initiated by its distinctive chemical properties and cellular actions, summarized in the following diagram.
The pathway illustrates key stages:
The unique properties of this compound present specific research considerations and therapeutic potential.
Acute Toxic;Health Hazard